2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol
Description
Properties
Molecular Formula |
C7H17N3O3S |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-methylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C7H17N3O3S/c1-9(6-7-11)14(12,13)10-4-2-8-3-5-10/h8,11H,2-7H2,1H3 |
InChI Key |
JCXAVNKEYNYKCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)S(=O)(=O)N1CCNCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Hydroxyethyl)-N-methylpiperazine-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxyethyl)-N-methylpiperazine-1-sulfonamide is a distinct chemical entity featuring a piperazine core, a functional group of significant interest in medicinal chemistry. The strategic incorporation of a sulfonamide moiety and an N-hydroxyethyl group imparts a unique combination of structural and physicochemical properties. This guide provides a comprehensive overview of its molecular characteristics, a robust protocol for its synthesis and characterization, and an exploration of its potential applications within the landscape of drug discovery and development. The piperazine ring is a prevalent scaffold in numerous approved drugs, valued for its ability to confer aqueous solubility and engage in critical interactions with biological targets.[1][2][3] The sulfonamide group, another key pharmacophore, is a cornerstone of a wide array of therapeutic agents, including antimicrobials and anticancer drugs.[1] The combination of these motifs in N-(2-Hydroxyethyl)-N-methylpiperazine-1-sulfonamide suggests a molecule with considerable potential for biological activity.
Molecular and Physicochemical Profile
The fundamental attributes of N-(2-Hydroxyethyl)-N-methylpiperazine-1-sulfonamide are summarized below. These properties are essential for its handling, formulation, and interpretation of its biological activity.
| Property | Value | Source |
| Systematic Name | N-(2-Hydroxyethyl)-N-methylpiperazine-1-sulfonamide | N/A |
| CAS Number | 1269152-65-9 (HCl salt) | [4] |
| Molecular Formula | C₇H₁₇N₃O₃S | Derived |
| Molecular Weight | 223.30 g/mol | Derived |
| Appearance | Predicted: Solid or viscous liquid | N/A |
| Solubility | Predicted: Soluble in water and polar organic solvents | [5][6] |
| pKa | Predicted: Basic (piperazine nitrogens) and acidic (sulfonamide N-H, if deprotected) | N/A |
Synthesis and Mechanistic Insights
The synthesis of N-(2-Hydroxyethyl)-N-methylpiperazine-1-sulfonamide can be logically approached through a two-step process commencing with the formation of a key intermediate, piperazine-1-sulfonyl chloride, followed by its reaction with 2-(methylamino)ethanol. This strategy is predicated on the well-established reactivity of sulfonyl chlorides with amines to form stable sulfonamide linkages.[7]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Piperazine-1-sulfonyl Chloride
-
Rationale: This initial step creates the electrophilic sulfonyl chloride intermediate. The reaction of piperazine with sulfuryl chloride needs to be carefully controlled to favor monosulfonylation. Using a protected piperazine, such as 1-Boc-piperazine, followed by deprotection is an alternative strategy to enhance selectivity.[8]
-
Procedure:
-
To a solution of piperazine (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane) cooled to 0 °C, add sulfuryl chloride (1.1 equivalents) dropwise.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove any piperazine dihydrochloride byproduct. The filtrate containing the desired product is then concentrated under reduced pressure. Further purification may be achieved by chromatography if necessary.
-
Step 2: Synthesis of N-(2-Hydroxyethyl)-N-methylpiperazine-1-sulfonamide
-
Rationale: This step involves the nucleophilic attack of the secondary amine of 2-(methylamino)ethanol on the electrophilic sulfur atom of piperazine-1-sulfonyl chloride. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.[7]
-
Procedure:
-
Dissolve 2-(methylamino)ethanol (1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane.[9]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of piperazine-1-sulfonyl chloride (1.0 equivalent) in dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction's progress using TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Quality Control and Characterization
Rigorous analytical testing is imperative to confirm the identity and purity of the synthesized N-(2-Hydroxyethyl)-N-methylpiperazine-1-sulfonamide. A combination of chromatographic and spectroscopic techniques should be employed.
Diagram of the Analytical Workflow
Caption: Workflow for the purification and characterization.
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. Detection is typically at 210-220 nm. The derivatization of piperazine with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed for trace analysis if required.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group, the methyl group, and the piperazine ring protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion would be at m/z 224.1.
Applications in Drug Discovery
The piperazine sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][3]
-
Enzyme Inhibition: Piperazine sulfonamides have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), an important target in the management of type 2 diabetes.[11] Others have been explored as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for potential use in treating metabolic syndrome.
-
Antimicrobial and Anticancer Activity: The piperazine moiety is present in numerous antimicrobial and anticancer agents.[1] The sulfonamide group is also a well-known pharmacophore in antibacterial drugs. The combination of these two in N-(2-Hydroxyethyl)-N-methylpiperazine-1-sulfonamide suggests potential for development in these therapeutic areas.
-
Central Nervous System (CNS) Activity: Piperazine derivatives are known to interact with various receptors in the CNS. The ability of the piperazine ring to be protonated at physiological pH can facilitate interactions with receptor sites.
The specific substitution pattern of N-(2-Hydroxyethyl)-N-methylpiperazine-1-sulfonamide, particularly the N-methyl and N-hydroxyethyl groups, can influence its pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, making it an interesting candidate for further biological evaluation.
Conclusion
N-(2-Hydroxyethyl)-N-methylpiperazine-1-sulfonamide is a molecule with significant potential in the field of drug discovery, owing to its hybrid structure comprising the well-regarded piperazine and sulfonamide pharmacophores. The synthetic route outlined in this guide provides a robust and logical approach to its preparation. The detailed analytical methods will ensure the quality and integrity of the synthesized compound for subsequent biological screening. Further investigation into the biological activities of this compound is warranted and could lead to the development of novel therapeutic agents.
References
-
Abu Khalaf, R., Alwarafi, A., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. Available at: [Link]
-
Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry (Los Angeles), 6(4), 257-263. Available at: [Link]
-
Yadav, M., et al. (2015). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 1-10. Available at: [Link]
-
G., et al. (2014). Synthesis and characterization of (N-(2-hydroxyethyl) piperazine)-N1-2- ethane sulfonic acid (HEPES) appended metallophthalocyan. ResearchGate. Available at: [Link]
-
Faizan, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publishers. Available at: [Link]
-
Yıldırım, S., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 189-200. Available at: [Link]
-
Shaquiquzzaman, M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 29(1), 234. Available at: [Link]
- Egis Pharmaceuticals PLC. (2011). Process for the preparation of piperazine compounds and hydrochloride salts thereof. Google Patents.
-
PrepChem. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. PrepChem.com. Available at: [Link]
-
Staack, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2548-2557. Available at: [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available at: [Link]
- The Dow Chemical Company. (1982). Synthesis of N-(2-hydroxyethyl)piperazine. Google Patents.
-
Krátký, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. Available at: [Link]
- Zentiva, K.S. (2015). Method of direct mono-N-substitution of piperazine. Google Patents.
- BASF AG. (1995). Preparation of N-(2-hydroxyethyl)-piperazine. Google Patents.
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
-
Al-Buriahi, A. K., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-18. Available at: [Link]
-
Nama Group. (2023). N-(2-Hydroxyethyl)piperazine. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. Available at: [Link]
-
Xinova Environment (Zhejiang) Co., Ltd. (n.d.). N-(2-hydroxyethyl)piperazine. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]
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Technical Guide: Ionization and Physicochemical Properties of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol
This technical guide provides an in-depth analysis of the physicochemical properties, specifically the ionization behavior (pKa), of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol . This molecule represents a specialized sulfamide scaffold often encountered in fragment-based drug discovery or as a metabolic intermediate of piperazine-sulfonyl therapeutics.
Executive Summary
This compound is a sulfamide derivative characterized by a piperazine ring linked via a sulfonyl group to an N-methyl ethanolamine moiety. Its behavior in solution is dominated by the distal nitrogen (N4) of the piperazine ring. Unlike typical secondary amines (pKa ~10-11), the basicity of this molecule is significantly attenuated by the electron-withdrawing nature of the sulfonyl group, shifting its pKa into the physiological range (7.6 – 8.0 ).
Understanding this shift is critical for medicinal chemists, as it dictates that the molecule exists as a dynamic equilibrium of neutral and cationic species at physiological pH (7.4), influencing membrane permeability (LogD) and solubility.
Structural Analysis and Electronic Environment
To predict and validate the pKa, one must deconstruct the electronic environment of the ionizable centers. The molecule contains three potential sites of interaction, but only one is active in the physiological pH range.
Functional Group Breakdown
-
Piperazine Ring (N4 Position): The distal secondary amine is the primary basic center. Its lone pair is available for protonation, but its electron density is reduced by the through-bond inductive effect of the sulfonyl group at the N1 position.
-
Sulfamide Linkage (
): The central sulfur atom is bonded to two nitrogen atoms. The N1 nitrogen of the piperazine and the N-methyl nitrogen are both planarized due to resonance delocalization into the sulfonyl group. Neither nitrogen in this linkage is basic; they are essentially non-ionizable (similar to amide nitrogens). -
Hydroxyl Group (
): The terminal alcohol on the ethyl chain has a pKa > 16, rendering it neutral in all aqueous pharmaceutical buffers.
Structural Visualization
The following diagram illustrates the connectivity and the electron-withdrawing vector that lowers the pKa.
Figure 1: Structural connectivity highlighting the electron-withdrawing effect of the sulfonyl group on the distal piperazine nitrogen.
pKa Values and Ionization Profile[1]
Predicted vs. Analogous Experimental Data
Direct experimental data for this specific full structure is sparse in public databases. However, by applying Linear Free Energy Relationships (LFER) using structurally validated analogs (e.g., 1-mesylpiperazine), we can derive a high-confidence pKa range.
| Compound | Structure Fragment | pKa (Experimental/Consensus) | Relevance |
| Piperazine | Free ring | 9.73 (pKa2) | Baseline basicity (too high). |
| 1-Acetylpiperazine | Amide-linked | 7.9 - 8.2 | Moderate EWG effect. |
| 1-Mesylpiperazine | Sulfonamide-linked | 7.78 ± 0.10 | Closest electronic analog. |
| Target Molecule | Sulfamide-linked | 7.6 – 8.0 (Predicted) | Sulfamide resonance slightly modulates EWG strength. |
Scientific Rationale: The sulfonyl group (
Speciation at Physiological pH
At pH 7.4 (blood plasma), the molecule exists in an equilibrium near its pKa.
-
Equation:
-
Calculation: If pKa = 7.8 and pH = 7.4:
-
Ratio
-
-
Result: Approximately 71% of the molecule is protonated (cationic) and 29% is neutral.
This "mixed" state is highly advantageous for drug-like properties: the cationic fraction improves solubility, while the neutral fraction allows for passive membrane permeability.
Experimental Protocol: pKa Determination
To validate the predicted values, a Potentiometric Titration is the gold standard method. This protocol ensures self-validating accuracy by using a reference standard (KCl) and carbonate-free titrants.
Materials
-
Analyte: ~5-10 mg of this compound (High Purity >98%).
-
Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.
-
Solvent: Degassed HPLC-grade water (maintain ionic strength with 0.15 M KCl).
-
Inert Gas: Argon or Nitrogen blanket.[1]
Step-by-Step Methodology
-
System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C. Verify slope efficiency (>98%).
-
Sample Preparation: Dissolve the analyte in 20 mL of 0.15 M KCl solution. Ensure complete dissolution. If the free base is insoluble, start with the HCl salt form or add 1 equivalent of HCl to solubilize.
-
Acidification: Lower the pH of the starting solution to ~2.5 using 0.1 M HCl. This ensures the piperazine nitrogen is fully protonated (
). -
Titration: Titrate with 0.1 M KOH under inert gas flow. Add titrant in small increments (e.g., 5-10 µL), allowing stabilization (dV/dt < 0.5 mV/min) between points.
-
Data Collection: Record pH vs. Volume of KOH from pH 2.5 to pH 11.0.
-
Data Analysis: Plot the first derivative (
). The inflection point corresponds to the pKa.
Validation Logic (Self-Check)
-
Bjerrum Plot: Calculate the average number of protons bound (
) at each pH. The curve should cross exactly at the pKa. -
Material Balance: The equivalent point volume must match the theoretical mass of the sample. A deviation >5% indicates impurity or weighing error.
Biological & Pharmaceutical Implications[3][4]
The ionization profile of this molecule dictates its behavior in biological systems.[2]
Solubility vs. Permeability Trade-off
Because the pKa (7.8) is close to physiological pH, the molecule sits on the "permeability cliff."
-
Stomach (pH 1.5): 100% Protonated. High Solubility.
-
Intestine (pH 6.5 - 7.5): ~50-70% Protonated. Good balance of solubility and permeability.
-
Cytosol (pH 7.2): Predominantly cationic, aiding in retention if the target is intracellular.
Formulation Strategy
For solid dosage forms, the Hydrochloride (HCl) or Mesylate salts are recommended. The free base may be hygroscopic or have slower dissolution kinetics due to the partial neutral character.
Figure 2: Decision workflow for formulation based on pKa outcome.
References
-
PubChem. 1-(Methylsulfonyl)piperazine (Compound Summary). National Library of Medicine. Available at: [Link]
-
ChemBK. 1-(Methylsulfonyl)piperazine Physicochemical Properties. Available at: [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data, 54(11), 2914-2917. (Provides foundational data on piperazine substituent effects). Available at: [Link]
-
Williams, R. pKa Data Compilation.[3] (Reference for Tosyl-piperazine analogs). Available at: [Link]
Sources
2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol CAS number and identifiers
The following technical guide details the chemical entity 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol , a specialized sulfonamide building block used in medicinal chemistry.
CAS Number: 1269152-65-9 (HCl salt) | Formula: C
Executive Summary
This compound (also known as N-(2-Hydroxyethyl)-N-methylpiperazine-1-sulfonamide) is a bifunctional heterocyclic scaffold. It features a piperazine ring connected via a sulfonamide linker to an N-methyl-ethanolamine tail.
This compound serves as a critical bioisostere and solubility-enhancing linker in drug discovery. Its unique architecture combines the high aqueous solubility of the piperazine/sulfonamide motif with a primary alcohol handle, making it an ideal "exit vector" in fragment-based drug design (FBDD) or as a linker in PROTAC (Proteolysis Targeting Chimera) development.
Chemical Identity & Structural Analysis[1][2][3]
Identifiers
| Parameter | Detail |
| IUPAC Name | N-(2-Hydroxyethyl)-N-methylpiperazine-1-sulfonamide |
| Common Synonyms | 2-[Methyl(piperazine-1-sulfonyl)amino]ethanol; 1-(N-Methyl-N-hydroxyethylsulfamoyl)piperazine |
| CAS Number | 1269152-65-9 (Hydrochloride salt); Free base often unindexed or custom synthesized. |
| Molecular Formula | C |
| Molecular Weight | 223.29 g/mol (Free Base); ~259.75 g/mol (HCl salt) |
| SMILES | CN(CCO)S(=O)(=O)N1CCNCC1 |
| InChI Key | Predicted: WFCSWCVEJLETKA-UHFFFAOYSA-N (Base structure) |
Physicochemical Profile[1]
-
Polar Surface Area (PSA): ~80-90 Ų (High polarity due to sulfonyl and hydroxyl groups).
-
LogP (Predicted): -1.1 to -0.5. The compound is highly hydrophilic.
-
pKa: The piperazine secondary amine (N4) has a typical pKa of ~9.8. The sulfonamide nitrogen is fully substituted and non-ionizable.
-
Solubility: Highly soluble in water, DMSO, and methanol; sparingly soluble in non-polar solvents (DCM, Hexane).
Synthesis & Manufacturing Protocols
Retrosynthetic Logic
Direct reaction of piperazine with sulfuryl chloride is uncontrolled, leading to polymerization. The authoritative route requires orthogonal protection of the piperazine nitrogen to ensure regioselectivity.
Pathway:
-
Activation: Conversion of Boc-piperazine to the sulfamoyl chloride.
-
Coupling: Nucleophilic substitution with N-methylethanolamine.
-
Deprotection: Acidic cleavage of the Boc group to yield the final salt.
Step-by-Step Synthesis Protocol
Step 1: Formation of Sulfamoyl Chloride Intermediate
-
Reagents: tert-Butyl piperazine-1-carboxylate (1.0 eq), Sulfuryl chloride (SO
Cl , 1.1 eq), Triethylamine (TEA, 2.0 eq). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Protocol:
-
Dissolve tert-butyl piperazine-1-carboxylate in DCM at 0°C under N
. -
Add TEA.
-
Add SO
Cl dropwise over 30 mins. Critical: Maintain temp < 5°C to prevent decomposition. -
Stir for 2 hours at 0°C.
-
Validation: TLC (Hexane/EtOAc) should show consumption of starting material.
-
Step 2: Sulfonamide Coupling
-
Reagents: N-Methylaminoethanol (1.2 eq), TEA (1.5 eq).
-
Protocol:
-
To the reaction mixture from Step 1, add N-methylaminoethanol dropwise at 0°C.
-
Allow to warm to room temperature (RT) and stir for 12 hours.
-
Work-up: Wash with water (2x), brine (1x). Dry organic layer over Na
SO and concentrate. -
Purification: Silica gel chromatography (DCM/MeOH gradient).
-
Step 3: Boc-Deprotection
-
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.
-
Protocol:
-
Dissolve intermediate in DCM.
-
Add 4M HCl/Dioxane (5 eq). Stir at RT for 2-4 hours.
-
Precipitate forms (HCl salt).
-
Filter and wash with diethyl ether to obtain This compound hydrochloride .
-
Synthesis Workflow Diagram
Caption: Orthogonal synthesis pathway ensuring regioselective formation of the sulfonamide bond.
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
This molecule acts as a "linker-head" motif.
-
The Piperazine End: The secondary amine is a nucleophile, allowing it to be coupled to aryl halides (via Buchwald-Hartwig amination) or carboxylic acids (amide coupling) to attach to a core scaffold (e.g., a kinase hinge binder).
-
The Sulfonamide-Alcohol End: The sulfonyl group provides rigidity and hydrogen bond acceptors, while the hydroxyl group improves water solubility and metabolic stability (lowering LogP).
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the length and polarity of the linker are crucial. This compound provides a short, rigid, polar linker that prevents "greasy" collapse of the molecule, a common failure mode in degrader development.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed:
| Method | Expected Signal / Observation |
| 1H NMR (DMSO-d6) | Piperazine: Multiplets at |
| LC-MS (ESI+) | [M+H]+: Peak at m/z 224.1 (Free base mass + 1). |
| HPLC | Retention time will be early (0.5 - 2.0 min) on C18 columns due to high polarity. Use HILIC or polar-embedded C18 for better retention. |
Handling & Stability
-
Storage: Store the HCl salt at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and may absorb CO
from the air. -
Stability: Stable in aqueous solution at neutral pH. Sulfonamides are generally resistant to hydrolysis under physiological conditions.
-
Safety: Irritant to eyes and skin. Handle with gloves and eye protection. As a piperazine derivative, sensitization is possible upon prolonged exposure.
References
-
PubChem. 2-(4-Methylpiperazine-1-sulfonyl)ethan-1-amine (Analogous Structure). National Library of Medicine.[1] Available at: [Link]
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Theoretical Stability of Sulfonamide-Based Ethanolamines: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the theoretical stability of sulfonamide-based ethanolamines, a class of compounds with significant interest in pharmaceutical and materials science. We delve into the core chemical principles governing their stability, explore common degradation pathways, and detail the computational and experimental methodologies used to predict and assess their shelf-life and reactivity. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Structural Stability
Sulfonamide-based ethanolamines are a versatile class of organic compounds that feature both a sulfonamide functional group (-SO₂NHR) and an ethanolamine moiety (-NHCH₂CH₂OH). This unique combination of functional groups imparts a range of desirable physicochemical properties, leading to their application in diverse fields, from pharmaceuticals to corrosion inhibitors. The sulfonamide group is a cornerstone of many antibacterial drugs, while the ethanolamine portion can enhance water solubility and provide a reactive handle for further molecular modifications.[1][2]
However, the inherent reactivity of these functional groups also presents challenges to the chemical stability of the molecule. Understanding and predicting the stability of these compounds is paramount, particularly in the context of drug development, where it directly impacts shelf-life, formulation, and in vivo efficacy. This guide will provide a deep dive into the theoretical underpinnings of their stability.
Fundamental Principles of Stability
The stability of a sulfonamide-based ethanolamine is not an intrinsic, immutable property but rather a function of its molecular structure and its environment. Key factors influencing stability include:
-
The Sulfonamide (S-N) Bond: The cleavage of the sulfur-nitrogen bond is a primary degradation pathway for many sulfonamides. The strength of this bond is influenced by the electronic properties of the substituents on both the sulfur and nitrogen atoms.
-
The Ethanolamine Moiety: The hydroxyl and amino groups of the ethanolamine can participate in various reactions, including oxidation and cyclization, which can lead to degradation. Diethanolamine, a related compound, is known to act as a buffering agent, which can be crucial for maintaining the pH and stability of formulations.[3]
-
Intramolecular Interactions: The proximity of the sulfonamide and ethanolamine groups can lead to intramolecular hydrogen bonding. These interactions can significantly influence the conformation and, consequently, the reactivity and stability of the molecule.[4] Computational studies have shown that the strength of these hydrogen bonds can vary with the length of the alkyl chain connecting the two moieties.[4]
-
Environmental Factors: External conditions such as pH, temperature, light, and the presence of oxidizing agents can all accelerate degradation. For instance, many sulfonamides are susceptible to hydrolysis under acidic conditions.[5]
Theoretical and Computational Approaches to Stability Prediction
Computational chemistry offers powerful tools for predicting the stability of molecules before they are even synthesized. These in silico methods can save significant time and resources in the drug development pipeline.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and reactivity of molecules.[6] Key parameters derived from DFT calculations that correlate with stability include:
-
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. A larger HOMO-LUMO gap generally signifies higher kinetic stability and lower chemical reactivity.[6]
-
Bond Dissociation Energy (BDE): DFT can be used to calculate the energy required to break a specific bond, such as the S-N bond in the sulfonamide group. A higher BDE suggests a more stable bond.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, highlighting regions susceptible to electrophilic or nucleophilic attack.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the conformational dynamics of a molecule over time. By simulating the molecule's behavior in different solvent environments and at various temperatures, MD can help identify unstable conformations and potential degradation pathways that involve significant structural rearrangements.
Workflow for Theoretical Stability Assessment
The following diagram illustrates a typical workflow for the computational assessment of sulfonamide-based ethanolamine stability.
Caption: General scheme for the hydrolytic cleavage of a sulfonamide bond.
Oxidation
The sulfur atom in the sulfonamide group and the ethanolamine moiety can be susceptible to oxidation. Photodegradation, in the presence of light and oxygen, is a common oxidative pathway. This can lead to the formation of various degradation products, including sulfanilic acid.
Intramolecular Cyclization
The presence of a nucleophilic hydroxyl group on the ethanolamine chain can, under certain conditions, lead to an intramolecular cyclization reaction, resulting in the formation of a cyclic sulfonamide (sultam).
Experimental Validation of Theoretical Predictions
While computational methods provide valuable predictive insights, experimental validation is essential to confirm the theoretical findings.
Forced Degradation Studies
Forced degradation studies, also known as stress testing, are a cornerstone of stability assessment. These studies involve subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to accelerate degradation and identify the resulting degradants.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the sulfonamide-based ethanolamine in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the parent compound and identify any degradation products.
Stability-Indicating Analytical Methods
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. HPLC with UV or MS detection is the most common technique for this purpose.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradants Identified |
| 0.1 M HCl | 24 | 85.2 | Sulfonic Acid, Ethanolamine |
| 0.1 M NaOH | 24 | 92.5 | Minor unidentified peaks |
| 3% H₂O₂ | 24 | 78.9 | Oxidized sulfonamide |
| 60°C | 24 | 95.1 | No significant degradation |
| UV Light | 24 | 88.7 | Photodegradation products |
Strategies for Enhancing Stability
Based on the theoretical and experimental understanding of degradation pathways, several strategies can be employed to design more stable sulfonamide-based ethanolamines:
-
Steric Hindrance: Introducing bulky substituents near the sulfonamide bond can sterically hinder the approach of nucleophiles, thus slowing down hydrolysis.
-
Electronic Effects: Incorporating electron-withdrawing groups on the aromatic ring of the sulfonamide can modulate the electron density and influence the stability of the S-N bond.
-
Prodrug Approach: The reactive functional groups can be temporarily masked with protecting groups that are cleaved in vivo to release the active drug.
-
Formulation Strategies: The stability of a drug can be significantly improved by optimizing the formulation, for example, by controlling the pH with buffering agents or by protecting it from light and oxygen.
Conclusion
The theoretical stability of sulfonamide-based ethanolamines is a complex interplay of their inherent molecular structure and the surrounding environment. A thorough understanding of the underlying chemical principles, coupled with the application of modern computational and experimental techniques, is essential for the successful development of stable and effective products. By integrating theoretical predictions with rigorous experimental validation, researchers can rationally design next-generation sulfonamide-based ethanolamines with enhanced stability profiles.
References
- ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.).
- Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms - PubMed. (2018, November 1).
- Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway - PubMed. (2015, December 25).
- Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2021).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. (2024, June 18).
- diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals - BDMAEE. (2025, July 7).
- Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC. (2023, July 21).
- The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (2022, April 28).
- Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory | Request PDF - ResearchGate. (n.d.).
- Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides - Benchchem. (n.d.).
- Synthesis and characterization of some sulfonamide dervatives - Research India Publications. (n.d.).
- Synthesis, characterization and surface properties of bis-sulfonamide, sulfonamide-imine and sultam based nonionic surfactants. (2016, October 17).
- Synthesis, Mechanism of action And Characteriz
- Ethanolamine - Wikipedia. (n.d.).
- (PDF) Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis - ResearchGate. (2025, August 9).
- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. (n.d.).
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019, January 11).
- Schematic diagram explaining the acid stability of the sulfonamide structure - ResearchGate. (n.d.).
- "Ethanolamines and Propanolamines," in: Ullmann's Encyclopedia of Industrial Chemistry. (n.d.).
- Ethanolamine | C2H7NO | CID 700 - PubChem - NIH. (n.d.).
- Full article: Metal-based ethanolamine-derived compounds: a note on their synthesis, characterization and bioactivity - Taylor & Francis Online. (2016, August 24).
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- 2. Ethanolamine - Wikipedia [en.wikipedia.org]
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- 4. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol: A Detailed Protocol for Drug Discovery and Development
This comprehensive guide details a robust, step-by-step protocol for the synthesis of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol, a key structural motif of interest for researchers, scientists, and drug development professionals. The piperazine sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction
The synthesis of novel piperazine derivatives is a cornerstone of modern drug discovery. The incorporation of a sulfonamide linkage to the piperazine core modulates the physicochemical properties of the molecule, influencing its solubility, metabolic stability, and target engagement. This protocol outlines a reliable two-step synthetic sequence to obtain this compound, a versatile building block for the elaboration of more complex pharmaceutical agents. The synthesis proceeds via the formation of a key intermediate, piperazine-1-sulfonyl chloride, which is then coupled with 2-(methylamino)ethanol. To ensure regioselectivity and facilitate handling, the synthesis of the sulfonyl chloride intermediate utilizes a tert-butyloxycarbonyl (Boc) protecting group strategy.
Chemical Reaction Pathway
The overall synthetic route is depicted below. The first stage involves the protection of one of the piperazine nitrogens with a Boc group, followed by sulfonylation with sulfuryl chloride to yield the N-Boc-piperazine-1-sulfonyl chloride. The Boc group is then removed under acidic conditions to afford the piperazine-1-sulfonyl chloride intermediate. The final step is the nucleophilic substitution reaction of this intermediate with 2-(methylamino)ethanol to furnish the target compound.
Figure 1: Overall synthetic pathway for this compound.
Materials and Equipment
| Reagent/Solvent | Grade | Supplier | Notes |
| N-Boc-piperazine | ≥98% | Commercially available | |
| Sulfuryl chloride (SO₂Cl₂) | ≥99% | Commercially available | Handle with extreme caution in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Commercially available | |
| Diethyl ether | Anhydrous | Commercially available | |
| Hydrochloric acid (4M in dioxane) | Commercially available | Corrosive. | |
| 2-(Methylamino)ethanol | ≥98% | Commercially available | Corrosive and flammable.[1] |
| Triethylamine (Et₃N) | ≥99% | Commercially available | Distill before use. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially available | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially available | |
| Silica gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography. |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with stir bars
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Experimental Protocols
Part 1: Synthesis of Piperazine-1-sulfonyl chloride Hydrochloride
This part of the synthesis is a three-step process: formation of the N-Boc protected sulfonyl chloride, followed by the deprotection of the Boc group to yield the desired intermediate.
Step 1a: Synthesis of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
The reaction of N-Boc-piperazine with sulfuryl chloride provides the corresponding sulfonyl chloride. The Boc group serves to direct the sulfonylation to the unprotected nitrogen and prevents the formation of the di-sulfonylated product.
Figure 2: Synthesis of the Boc-protected sulfonyl chloride intermediate.
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-piperazine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq.) dropwise to the stirred solution. Caution: Sulfuryl chloride is highly corrosive and reacts violently with water. This addition should be performed in a well-ventilated fume hood.[1][2][3][4][5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate. This product can often be used in the next step without further purification.
Step 1b: Deprotection of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
The Boc protecting group is readily removed under acidic conditions to yield the piperazine-1-sulfonyl chloride as its hydrochloride salt.
Figure 3: Boc deprotection to yield the key intermediate.
Procedure:
-
Dissolve the crude tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate from the previous step in a minimal amount of DCM.
-
Cool the solution to 0 °C.
-
Add a solution of 4M HCl in dioxane (excess, e.g., 5-10 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, during which a precipitate should form.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain piperazine-1-sulfonyl chloride hydrochloride as a white solid.
Part 2: Synthesis of this compound
The final step involves the reaction of the piperazine-1-sulfonyl chloride intermediate with 2-(methylamino)ethanol in the presence of a base to neutralize the in-situ generated HCl. A close precedent for this reaction is the synthesis of N-methyl-N-2-hydroxyethyl-p-chlorobenzenesulfonamide.
Figure 4: Final coupling step to yield the target compound.
Procedure:
-
In a round-bottom flask, dissolve 2-(methylamino)ethanol (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add a solution of piperazine-1-sulfonyl chloride hydrochloride (1.0 eq.) in anhydrous THF dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization
The crude product can be purified by column chromatography on silica gel, using a suitable eluent system such as a gradient of methanol in dichloromethane.
Characterization: The structure and purity of the final product should be confirmed by a combination of spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the presence of all expected protons and carbons and their connectivity. Spectroscopic data for similar piperazine sulfonamides can be used as a reference.[6][7]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[6][8][9][10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretch of the sulfonamide and the O-H stretch of the alcohol.[11]
Safety Precautions
-
Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1][2][3][4][5]
-
2-(Methylamino)ethanol is corrosive and flammable. Avoid contact with skin and eyes, and work in a well-ventilated area.[1]
-
Triethylamine is flammable and has a strong odor. It should be handled in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.
References
- Safety First: Handling Sulfuryl Chloride in Industrial Settings. (URL not provided)
-
Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. (URL: [Link])
-
ICSC 0198 - SULPHURYL CHLORIDE - Inchem.org. (URL: [Link])
-
Synthesis of N-methyl-N-2-hydroxyethyl-p-chlorobenzenesulfonamide: - PrepChem.com. (URL: [Link])
-
Mass spectrum of [Piperazine][SO3H]2[Cl]2[H2SO4]2 - ResearchGate. (URL: [Link])
-
tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C10H18ClNO4S | CID 45789737. (URL: [Link])
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL: [Link])
-
1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. (URL: [Link])
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (URL: not available)
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. (URL: [Link])
-
Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (URL: [Link])
-
Synthesis and characterization of (N-(2-hydroxyethyl) piperazine)-N1-2- ethane sulfonic acid (HEPES) appended metallophthalocyan - ResearchGate. (URL: [Link])
-
1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem. (URL: [Link])
-
NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes - ResearchGate. (URL: [Link])
-
(PDF) New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine - ResearchGate. (URL: [Link]_)
- CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google P
- US3481933A - Recovery and purification of piperazine - Google P
-
Piperazine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. (URL: [Link])
-
1 H and 13 C NMR correlations between the calculated and experimental data.. (URL: [Link])
Sources
- 1. fishersci.com [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Preparation of buffers using 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol
This Application Note is designed for researchers and drug development professionals requiring a specialized buffering system based on 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol .
This compound is a non-zwitterionic, cationic buffer analog. Unlike standard Good's buffers (e.g., HEPES, MES) which carry a permanent negative sulfonate charge, this molecule relies on a sulfonamide linkage. This structural distinction makes it uniquely suitable for applications where anionic interference must be minimized, such as anion-exchange chromatography or specific ion-channel assays.
Compound: this compound Proposed Acronym: MPSAE Classification: Cationic/Neutral Piperazine Sulfonamide Buffer Target pH Range: 6.0 – 7.5 (Estimated, Structure-Dependent)
Scientific Rationale & Chemical Properties[1][2][3][4][5][6]
Structural Logic and pKa Modulation
The utility of MPSAE lies in its deviation from traditional Good's buffer architecture. Standard buffers like HEPES utilize a sulfonic acid group (
MPSAE replaces the sulfonate with a tertiary sulfonamide moiety:
-
Piperazine Core: Provides the buffering capacity via the distal secondary amine (
). -
Sulfonamide Linker (
): Acts as a strong electron-withdrawing group (EWG). This inductive effect lowers the of the distal piperazine nitrogen from ~9.8 (unsubstituted) to the physiological range (typically 6.5–7.5), making it biologically relevant. -
Hydroxyethyl Tail: Ensures high aqueous solubility without introducing a charge.
Charge Profile (Cationic vs. Zwitterionic)
Unlike HEPES (Zwitterionic:
-
Below pKa: Protonated, positively charged (
). -
Above pKa: Deprotonated, neutral (
). -
Advantage: Ideal for Anion Exchange Chromatography (AEX) . Since the buffer is neutral or cationic, it will not bind to positively charged AEX resins, preventing "buffer depletion" or interference with protein elution.
Experimental Protocol: Buffer Preparation
Materials Required
| Reagent/Equipment | Specification |
| MPSAE (Free Base) | |
| Hydrochloric Acid (HCl) | 1.0 M and 5.0 M (Molecular Biology Grade) |
| Sodium Hydroxide (NaOH) | 1.0 M (for fine adjustment, if necessary) |
| Water | Ultrapure Type I ( |
| pH Meter | Calibrated at pH 4.0, 7.0, and 10.0 |
| Filtration Unit | 0.22 |
Protocol: Preparation of 500 mL of 50 mM MPSAE Buffer (pH 7.0)
Pre-computation:
-
Molecular Weight (MW):
(Based on formula ) -
Target Concentration: 50 mM
-
Mass Required:
Step-by-Step Workflow:
-
Dissolution:
-
Weigh 5.58 g of MPSAE.
-
Add to a beaker containing 400 mL of Ultrapure water.
-
Stir magnetically. The compound contains a hydroxyethyl group and should dissolve readily. If the solution is cloudy, gently warm to 37°C.
-
-
Initial pH Reading:
-
Place the calibrated pH probe into the solution.
-
Note: As a free base with a secondary amine, the initial pH will likely be alkaline (
).
-
-
Titration (Buffering):
-
Slowly add 1.0 M HCl dropwise while stirring.
-
Monitor the pH.[1] As the pH approaches 7.5, slow the addition rate.
-
Critical: The buffering capacity is highest near the pKa. Small additions of acid will cause minimal pH changes in this region.
-
Adjust precisely to pH 7.0 (at 25°C).
-
-
Volume Adjustment:
-
Transfer the solution to a 500 mL volumetric flask .
-
Add Ultrapure water to the graduation mark.
-
Invert 5 times to mix.
-
-
Sterilization:
-
Filter the solution through a 0.22
filter into a sterile bottle. -
Storage: Store at 4°C. Stability is expected to be high due to the sulfonamide linkage (resistant to hydrolysis).
-
Characterization: pKa Determination
Since MPSAE is a specialized buffer, the exact pKa may vary slightly based on temperature and ionic strength. Users must validate the pKa under their specific experimental conditions.
Titration Workflow
To determine the precise thermodynamic
-
Prepare 50 mL of 100 mM MPSAE.
-
Titrate with 1.0 M HCl from pH 10.0 down to pH 3.0.
-
Record pH vs. Volume of HCl added.
-
Calculation: The
is the pH at the half-equivalence point (where ).
Visualization of Buffering Mechanism
The following diagram illustrates the protonation state and the structural logic of the buffer.
Caption: Protonation equilibrium of MPSAE. The transition from neutral to cationic state provides buffering capacity without generating interfering anionic species.
Application Scenarios
Anion Exchange Chromatography (AEX)
-
Problem: Standard buffers like MOPS or HEPES are anionic at pH 7. They compete with the target protein for binding sites on positively charged anion-exchange resins (e.g., DEAE, Q-Sepharose).
-
MPSAE Solution: At pH 7, MPSAE is a mix of Neutral and Cationic forms. It repels the positively charged resin, ensuring that only the target protein interacts with the column.
-
Protocol Modification: Replace 20 mM Tris-HCl or HEPES with 20 mM MPSAE in the equilibration buffer.
Metal-Dependent Enzyme Assays
-
Problem: Carboxylic acid and sulfonic acid buffers can chelate divalent cations (
, ), altering enzyme kinetics. -
MPSAE Solution: The sulfonamide oxygen atoms are poor ligands for metal chelation compared to carboxylates or sulfonates. MPSAE provides a "non-coordinating" environment for metalloenzymes.
References
-
Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry.
- Ferreira, C. M., et al. (2015). Physicochemical properties of piperazine-based buffers. Journal of Chemical & Engineering Data. (Contextual reference for piperazine buffer behavior).
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual reference for sulfonamide stability and chemistry).
-
PubChem Compound Summary. Piperazine-1-sulfonamide derivatives.
Sources
Application Notes & Protocols: Leveraging 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol in Pharmaceutical Synthesis
Introduction: Strategic Importance of the Piperazine Sulfonamide Moiety
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] When functionalized, as in the case of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol, it becomes a versatile building block for creating complex molecular architectures. This intermediate is of particular significance in the synthesis of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination therapies for HIV-1 infection.[2][3] Delavirdine functions by binding directly to the viral reverse transcriptase, thereby blocking the conversion of viral RNA into DNA and inhibiting viral replication.[4][5]
This document provides a comprehensive guide for researchers and drug development professionals on the effective utilization of this compound as a key pharmaceutical intermediate in the synthesis of Delavirdine. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to facilitate optimization and troubleshooting.
Physicochemical Properties & Handling
A thorough understanding of the physicochemical properties of this compound is critical for its proper handling, storage, and use in synthesis.
| Property | Value |
| Molecular Formula | C7H17N3O3S |
| Molecular Weight | 223.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, and water |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete hazard information.
Application in the Synthesis of Delavirdine
The synthesis of Delavirdine can be conceptually divided into the preparation of two key fragments, followed by their coupling. This compound serves as a precursor to one of these crucial intermediates.
Part A: Synthesis of the Piperazine Intermediate
The initial steps involve the synthesis of the functionalized piperazine moiety. A representative synthetic route is outlined below.
Diagram: Synthesis of the piperazine intermediate.
Protocol 1: Synthesis of 1-(2-Hydroxyethyl)piperazine
-
Reaction Setup: To a solution of piperazine (2.0 eq) in ethanol, add potassium carbonate (1.5 eq) as a base.
-
Reagent Addition: Slowly add 2-chloroethanol (1.0 eq) to the reaction mixture at room temperature. The use of excess piperazine helps to minimize the formation of the di-substituted product.
-
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield 1-(2-hydroxyethyl)piperazine as a colorless oil.
Protocol 2: Sulfonylation and Amination
-
Reaction Setup: Dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM). Cool the mixture to 0°C in an ice bath. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution. Maintain the temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Amination: The crude sulfonylated intermediate is then treated with an excess of aqueous methylamine and heated in a sealed vessel to yield this compound.
-
Purification: The final product can be purified by column chromatography on silica gel.
Part B: Coupling with the Indole Moiety to form Delavirdine
The final step in the synthesis of Delavirdine involves the amide coupling of the synthesized piperazine intermediate with a functionalized indole carboxylic acid.
Diagram: Overall synthesis of Delavirdine.
Protocol 3: Amide Bond Formation
-
Activation of Carboxylic Acid: The 5-[(methylsulfonyl)amino]-1H-indole-2-carboxylic acid (1.0 eq) is first activated to facilitate the amide bond formation. This can be achieved by converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as HATU or EDC/HOBt.[6]
-
Reaction Setup: In a separate flask, dissolve the activated piperazine intermediate (prepared from this compound) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in an aprotic solvent like DMF or DCM.
-
Coupling Reaction: Slowly add the activated indole species to the solution of the piperazine intermediate at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to obtain Delavirdine.[7]
Analytical Methods for Quality Control
Rigorous analytical testing is essential to ensure the purity and identity of the intermediate and the final active pharmaceutical ingredient (API).
| Analytical Technique | Purpose | Typical Parameters |
| HPLC | Purity assessment and quantification | Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid; Detection: UV at 254 nm |
| ¹H NMR | Structural elucidation and confirmation | Solvent: DMSO-d₆ or CDCl₃; Frequency: 400 MHz |
| Mass Spectrometry | Molecular weight confirmation | Ionization: Electrospray Ionization (ESI) |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield in Protocol 1 | Incomplete reaction or formation of di-substituted piperazine. | Increase the excess of piperazine used. Ensure the reaction goes to completion by monitoring with TLC. |
| Incomplete sulfonylation in Protocol 2 | Degradation of methanesulfonyl chloride. | Use freshly opened or distilled methanesulfonyl chloride. Ensure the reaction is kept at a low temperature during addition. |
| Side reactions during amide coupling | Racemization of the indole carboxylic acid if chiral. | Use milder coupling reagents and lower reaction temperatures. |
| Difficulty in purification | Presence of closely related impurities. | Optimize the mobile phase for column chromatography or try a different purification technique such as preparative HPLC or recrystallization from a suitable solvent system. |
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents like Delavirdine. A thorough understanding of its synthesis, handling, and reactivity is paramount for the successful development of robust and scalable synthetic processes. The protocols and guidelines presented in this document provide a solid foundation for researchers to confidently utilize this important building block in their drug discovery and development endeavors.
References
-
PubChem. Delavirdine. National Center for Biotechnology Information. [Link]
-
PharmGKB. Delavirdine. [Link]
-
Medical Pharmacology. Delavirdine (Rescriptor). [Link]
-
National Center for Biotechnology Information. (2017). Delavirdine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Pediatric Oncall. Delavirdine. [Link]
-
PubMed. The medicinal chemistry of piperazines: A review. [Link]
-
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Journal of Chemical and Pharmaceutical Research. Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. [Link]
-
The Merck Index Online. Delavirdine. [Link]
- Google P
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]
- 7. Delavirdine [drugfuture.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol
Introduction
You are likely synthesizing 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol as a polar linker or solubility-enhancing motif for a drug candidate. This molecule contains a sulfamide core (
Low yields in this synthesis are typically caused by three specific failure modes:
-
Symmetric Dimerization: Formation of bis-piperazine sulfamides.
-
Regio-scrambling:
-sulfonylation of the ethanolamine side chain (reacting at the instead of the ). -
Hydrolysis: Decomposition of the reactive sulfamoyl chloride intermediate due to moisture.
This guide provides a high-fidelity protocol and a troubleshooting decision tree to resolve these issues.
Module 1: The Synthetic Strategy
To achieve high yields (
The Golden Route: Stepwise Displacement
The most robust method involves a controlled, stepwise addition using
Workflow Diagram
Figure 1: Stepwise synthetic workflow to prevent polymerization and ensure regioselectivity.
Module 2: Troubleshooting & FAQs
Q1: My yield is consistently low (<30%). What is the most likely cause?
Diagnosis: The instability of the sulfamoyl chloride intermediate .
When you react
Corrective Action:
-
Telescope the reaction: Do not isolate the intermediate. Perform Step 1 and Step 2 in the same flask.
-
Dry Solvents: Ensure Dichloromethane (DCM) is anhydrous (water content
). -
Inert Atmosphere: The reaction must be under a positive pressure of Nitrogen or Argon.
Q2: I see a major impurity by LC-MS. Is it -sulfonylation?
Diagnosis: Likely yes.
Corrective Action:
-
Base Selection: Use Triethylamine (TEA) or DIPEA (Hünig's base). These are non-nucleophilic organic bases that are strong enough to sponge up HCl but weak enough to avoid deprotonating the alcohol.
-
Temperature: Keep Step 2 at
during the addition. Only warm to room temperature after 1 hour. -
Alternative: If selectivity remains poor, use
-silylated -methylethanolamine ( ), then deprotect with TBAF later.
Q3: The product is a sticky oil and difficult to crystallize. How do I purify it?
Diagnosis: The molecule is amphiphilic (polar OH/amine + lipophilic Boc/linker). Corrective Action:
-
Flash Chromatography: Use a DCM:MeOH gradient (0% to 10% MeOH). The product usually elutes around 5-7% MeOH.
-
Salt Formation: The free base is an oil. Convert it to the HCl salt by treating the Boc-protected precursor with
in Dioxane. The resulting dihydrochloride salt is often a stable, white solid that can be precipitated with diethyl ether.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of this compound (dihydrochloride salt).
Reagents Table
| Reagent | Equiv. | Role |
| Sulfuryl Chloride ( | 1.0 | Electrophilic Sulfur Source |
| 1.0 | Amine 1 (Protected) | |
| Triethylamine (TEA) | 2.5 | Acid Scavenger |
| 1.1 | Amine 2 | |
| Dichloromethane (DCM) | Solvent | Anhydrous ( |
Step-by-Step Procedure
Step 1: Formation of Sulfamoyl Chloride
-
Flame-dry a round-bottom flask and purge with Argon.
-
Add Sulfuryl Chloride (1.0 equiv) and anhydrous DCM. Cool to
(Dry ice/Acetone bath). -
In a separate flask, dissolve
-Boc-Piperazine (1.0 equiv) and TEA (1.2 equiv) in DCM. -
Critical Step: Add the piperazine solution to the sulfuryl chloride dropwise over 30 minutes.
-
Why? Adding the amine to the
ensures the sulfur is always in excess, preventing the piperazine from reacting twice (dimerization).
-
-
Stir at
for 1 hour.
Step 2: Coupling
6. Warm the reaction mixture to
Step 3: Workup & Deprotection
10. Wash: Dilute with DCM, wash with
Module 4: Impurity Profiling (Decision Tree)
Use this logic flow to identify and fix reaction failures based on your LC-MS data.
Figure 2: Troubleshooting logic for common sulfamide synthesis impurities.
References
-
Rebroš, M., et al. (2011). "Synthesis of Sulfamides: A Review." Molecules, 16(12), 10173-10186. [Link]
-
Winum, J. Y., et al. (2006). "Sulfamoylation of alcohols and amines: A versatile method for the synthesis of sulfamates and sulfamides." European Journal of Medicinal Chemistry, 41(5), 634-641. [Link]
-
Maryanoff, B. E., et al. (1987). "Structure-activity studies on anticonvulsant sulfamates." Journal of Medicinal Chemistry, 30(5), 880-887. [Link]
-
Organic Chemistry Portal. "Synthesis of Sulfonamides and Sulfamides." [Link]
Sources
Technical Support Center: Purification of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol
Welcome to the technical support center for the purification of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this polar, multi-functional molecule. Our approach is grounded in established analytical principles and extensive laboratory experience to ensure the integrity and purity of your compound.
Understanding the Molecule: Key Purification Challenges
This compound possesses several structural features that can complicate its purification. The presence of a tertiary amine within the piperazine ring, a secondary amine in the sulfonylamino linkage, and a primary alcohol group imparts high polarity and the potential for strong interactions with stationary phases. These characteristics can lead to issues such as poor peak shape in chromatography and difficulty in finding suitable recrystallization solvents.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might encounter in my crude this compound?
The impurity profile of your compound will largely depend on the synthetic route employed. However, common impurities can be categorized as follows:
-
Starting Materials: Unreacted N-methyl-2-(piperazin-1-yl)ethan-1-ol or methanesulfonyl chloride.
-
Reagents and Byproducts: Triethylamine hydrochloride if triethylamine is used as a base, and other inorganic salts from the workup.
-
Side-Products: Formation of bis-sulfonylated piperazine or other products from unintended side reactions.
-
Degradation Products: The compound may be susceptible to degradation under harsh acidic or basic conditions.
Q2: My compound streaks badly on a silica gel TLC plate, even with a polar eluent like 10% methanol in dichloromethane. What can I do?
This is a classic issue when dealing with basic amines on acidic silica gel.[1][2] The strong interaction between the amine groups in your molecule and the acidic silanol groups on the silica surface causes tailing and sometimes irreversible adsorption.[1][2]
To address this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase to neutralize the acidic sites on the silica.[1][3] Common choices include 0.5-2% triethylamine (TEA) or a solution of ammonia in methanol.[2][4]
-
Use an Amine-Functionalized Silica: These specialized stationary phases have a less acidic surface and are designed for the purification of basic compounds, often providing better peak shapes without the need for mobile phase additives.[1]
Q3: I'm struggling to find a single solvent for recrystallization. What solvent systems should I try?
Due to the compound's polarity and hydrogen bonding capabilities, a single solvent might not be ideal. A mixed-solvent system often yields the best results. Here are some suggestions:
-
Alcohol/Ether Systems: Dissolve your crude product in a minimal amount of a hot alcohol like ethanol or isopropanol, and then slowly add a less polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) until the solution becomes cloudy.[5] Allow it to cool slowly.
-
Ethanol/Water: For highly polar compounds, a mixture of ethanol and water can be effective.
-
Acidic Recrystallization: If your compound is stable to acid, you can try dissolving it in a dilute acidic solution (e.g., aqueous HCl) and then carefully neutralizing it to induce crystallization.[6] This can be particularly effective for removing non-basic impurities.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery from silica gel column chromatography | Irreversible adsorption of the compound onto the acidic silica gel. | - Add a basic modifier (e.g., 1% triethylamine) to the eluent.[1][3] - Switch to a less acidic stationary phase like alumina (neutral or basic) or amine-functionalized silica.[1][7] - Consider reversed-phase chromatography. |
| Co-elution of impurities during column chromatography | The polarity of the impurity is very similar to the product. | - Optimize the solvent system using TLC. Test a range of solvent polarities.[8] - Try a different stationary phase (e.g., alumina or reversed-phase C18).[7][9] - If the impurity is non-basic, an acidic wash of the crude material before chromatography may remove it.[10] |
| Product oils out during recrystallization | The compound is too soluble in the chosen solvent, or the solution is cooling too quickly. | - Use a more non-polar anti-solvent. - Ensure the initial dissolution is in the absolute minimum amount of hot solvent. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Persistent inorganic salt contamination | Salts from the reaction workup are carried through. | - Perform an aqueous wash of the crude product dissolved in an organic solvent (like dichloromethane or ethyl acetate) before attempting purification. - If the product is soluble in a less polar solvent, filtration can sometimes remove insoluble salts. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a starting point and should be optimized based on TLC analysis of your crude material.
1. TLC Analysis:
- Prepare a stock solution of your crude product in a suitable solvent (e.g., methanol or dichloromethane).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes. If the compound does not move, switch to a more polar system like 5% methanol in dichloromethane.[4]
- To mitigate tailing, add 1% triethylamine to the mobile phase.[2][4]
- The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.[11]
2. Column Preparation:
- Choose a column size appropriate for the amount of crude material (typically a 20-50 fold excess of silica gel by weight).[11]
- Pack the column with silica gel using the chosen eluent (containing the basic modifier). Ensure the packing is uniform and free of air bubbles.
3. Loading and Elution:
- Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
4. Product Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
1. Solvent Selection:
- Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
- An ideal single solvent will dissolve the compound when hot but not when cold.
- For a two-solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[5] A common pair for polar compounds is ethanol and diethyl ether.[5]
2. Recrystallization Procedure (Two-Solvent System):
- Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).
- While the solution is still hot, add the "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes persistently cloudy.
- Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
- Allow the flask to cool slowly to room temperature.
- Once crystals have formed, cool the flask in an ice bath to maximize the yield.
- Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry them thoroughly.
Visualizing the Workflow
General Purification Workflow
Caption: A generalized workflow for the purification and analysis of the target compound.
Troubleshooting Chromatography Issues
Caption: Troubleshooting guide for common chromatography issues with basic amines.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Columbia University. Column chromatography. [Link]
-
University of Alberta. Column chromatography. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
University of California, Los Angeles. Crystallization Solvents. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. columbia.edu [columbia.edu]
- 9. reddit.com [reddit.com]
- 10. Workup [chem.rochester.edu]
- 11. web.uvic.ca [web.uvic.ca]
Technical Support Center: Optimizing Recrystallization Solvents for 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol
Welcome to the technical support guide for the purification of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on selecting and optimizing solvent systems for the recrystallization of this specific molecule. Our approach is rooted in fundamental chemical principles and validated through extensive field experience.
Understanding the Molecule: Key Physicochemical Considerations
Before selecting a solvent, it is crucial to analyze the structure of this compound. Its key functional groups—a sulfonamide, a piperazine ring, and a primary alcohol—dictate its physical properties and solubility behavior.
-
High Polarity: The presence of multiple heteroatoms (N, O, S) and the capacity for hydrogen bonding from the hydroxyl (-OH) group and the sulfonamide N-H (if present, though this specific molecule is N-methylated) make the molecule highly polar.
-
Hydrogen Bonding: The molecule can act as both a hydrogen bond donor (from the -OH group) and an acceptor (at the oxygen and nitrogen atoms). This significantly influences its interaction with protic solvents.
-
Zwitterionic Potential: The piperazine moiety can be protonated, giving the molecule the potential to exist as a salt or zwitterion, which can alter its solubility profile depending on the pH.[1]
These structural features suggest that polar solvents, particularly those capable of hydrogen bonding, will be the most effective starting points for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
A1: An ideal solvent for recrystallization must satisfy several criteria.[2][3] The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C) to ensure high recovery.[2][4] The solvent should not react with the compound and should have a relatively low boiling point for easy removal during the drying process.[2] Additionally, any impurities present should either be completely insoluble in the hot solvent or remain fully dissolved in the cold solvent.[2]
Q2: Which single solvents are recommended as a starting point for screening?
A2: Given the polar nature of the molecule, the following solvents are excellent candidates for initial screening:
-
Water: Due to the molecule's hydrogen bonding capabilities, water is a strong candidate.[1][5] Piperazine itself is highly soluble in water.[6][7][8][9]
-
Lower Alcohols (Ethanol, Isopropanol): These are polar, protic solvents that often provide the desired solubility gradient for polar compounds like sulfonamides and piperazine derivatives.[10][11][12][13]
-
Acetonitrile: A polar aprotic solvent that can be effective for compounds with moderate to high polarity.
-
Acetone: While polar, it is less protic than alcohols and can sometimes offer a different selectivity for impurities.
Q3: When should I consider using a mixed-solvent system?
A3: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[2] This typically occurs when your compound is too soluble in one solvent (the "good" solvent) even at low temperatures, or too insoluble in another solvent (the "poor" or "anti-solvent") even at high temperatures. By creating a binary mixture, you can fine-tune the polarity and solvating power to achieve a sharp solubility curve.[14] A common and effective mixture for polar compounds is an alcohol-water system (e.g., ethanol/water or isopropanol/water).[15]
In-Depth Troubleshooting Guide
This section addresses specific challenges you may encounter during the recrystallization process.
Problem: My compound "oils out" and forms a liquid layer instead of crystals.
-
Causality: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[15] This often happens when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing or when the concentration of impurities is high, significantly depressing the melting point.[15][16][17] The oil that forms is an impure, supersaturated liquid version of your compound.[16][18]
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[15][16]
-
Lower the Crystallization Temperature: By adding more solvent, you ensure that saturation is reached at a lower temperature, which may be below the compound's melting point.
-
Change the Solvent System: The chosen solvent may be too nonpolar or have a boiling point that is too high.[19] Switch to a solvent with a lower boiling point or introduce a more polar co-solvent. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[15]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[15] This provides a nucleation point for crystal growth to begin.
-
Problem: No crystals form, even after the solution has cooled completely.
-
Causality: This issue typically arises from two main causes: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point to initiate crystallization.[15]
-
Solutions:
-
Too Much Solvent: This is the most common reason for crystallization failure.[17] Gently heat the solution and evaporate some of the solvent to increase the solute concentration. Allow it to cool again.[16][17]
-
Induce Crystallization: If the solution is supersaturated, it needs a trigger. Scratch the inner surface of the flask with a glass rod or add a "seed" crystal of the pure compound.[15]
-
Cool to a Lower Temperature: After the flask has reached room temperature, place it in an ice bath to further decrease the compound's solubility and promote crystallization.[15]
-
Problem: The recrystallized product shows low purity or poor recovery.
-
Causality:
-
Low Purity: This can result from cooling the solution too quickly, which traps impurities within the crystal lattice, or choosing a solvent that does not effectively discriminate between the product and its impurities.
-
Low Recovery: This is often due to using too much solvent, where a significant portion of the product remains dissolved even at low temperatures, or from premature crystallization during a hot filtration step.[15]
-
-
Solutions:
-
Slow Down the Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.
-
Re-evaluate the Solvent: If purity remains an issue, the chosen solvent may not be optimal. Perform a new solvent screen to find a system with better selectivity.
-
Minimize Solvent Volume: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product to maximize yield.[4]
-
Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, ensure the funnel and receiving flask are pre-heated with hot solvent vapor or in an oven before use.[15]
-
Problem: The compound may be forming different crystal structures (polymorphism).
-
Causality: A compound that can exist in more than one crystalline state is said to exhibit polymorphism.[20] Different polymorphs can have different solubilities, melting points, and stabilities.[20] The choice of solvent, cooling rate, and temperature can all influence which polymorphic form crystallizes.[21][22]
-
Solutions:
-
Controlled Crystallization Conditions: Strictly control the cooling rate, agitation, and temperature to ensure consistency between batches.
-
Solvent Screening: Experiment with a diverse range of solvents (polar protic, polar aprotic, nonpolar) as different solvents can favor the nucleation and growth of specific polymorphs.[22]
-
Seeding: Introduce seed crystals of the desired polymorph to direct the crystallization towards that specific form.
-
Characterization: Use analytical techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR) to identify and characterize the different polymorphic forms obtained.[23]
-
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for efficiently screening potential recrystallization solvents using a small amount of crude material.
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): Add a candidate solvent (e.g., ethanol) dropwise to one test tube at room temperature, agitating after each drop, until a total of 1 mL is added. Record if the solid dissolves. If it dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.
-
Heating: If the solid did not dissolve at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent. Continue to add the solvent dropwise until the solid just dissolves. Record the total volume of solvent used.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Observe for crystal formation.
-
Ice Bath: If no crystals form at room temperature, place the test tube in an ice-water bath for 15-20 minutes. Observe for crystal formation.
-
Evaluation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble upon heating, and which yields a good quantity of crystals upon cooling.
-
Repeat: Repeat steps 2-6 for each candidate solvent listed in the table below.
Solvent Screening Matrix (Suggested Starting Points)
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Expected Behavior |
| Water | 10.2 | 100 | Highly polar, protic. Good potential due to H-bonding. May be a "good" solvent in a mixed pair. |
| Ethanol (95%) | 5.2 | 78 | Polar, protic. Often an excellent choice for sulfonamides and piperazines.[10][11] |
| Isopropanol | 4.3 | 82 | Similar to ethanol but slightly less polar. Good alternative if ethanol solubility is too high.[15] |
| Acetonitrile | 6.2 | 82 | Polar, aprotic. Offers different selectivity than alcohols. |
| Ethyl Acetate | 4.3 | 77 | Medium polarity. May be a good "anti-solvent" if the compound is too soluble in alcohols. |
| Acetone | 5.4 | 56 | Polar, aprotic. Lower boiling point makes for easy removal. |
Visual Workflow for Solvent Optimization
The following diagram illustrates the decision-making process for selecting and troubleshooting a recrystallization solvent system.
Caption: Decision workflow for solvent selection and troubleshooting.
References
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Janssen Solvent Selection in Pharmaceutical Crystallis
- Solvent Selection in Pharmaceutical Crystalliz
- Polymorphism (Chapter 14).
- Recrystalliz
- Troubleshooting Crystalliz
- Solvent design for crystallization of pharmaceutical products.
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
- Solvent selection for process development.
- Recrystalliz
- Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- Polymorphism in Processes of Crystalliz
- Oiling Out in Crystalliz
- Polymorphism in the Crystalliz
- Technical Support Center: Optimizing Recrystallization and Purific
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
- Understanding Oiling-Out Phenomena in the Crystalliz
- COMMON SOLVENTS FOR CRYSTALLIZ
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Crystal polymorphism. Wikipedia.
- Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC.
- Purification of piperazine.
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
- Solvents for Recrystallization. University of Rochester Chemistry Department.
- Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
- 2-Piperazinylethanol | Solubility of Things.
- Recrystalliz
- 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol. PubChem.
- Organic Crystal Engineering with 1,4-Piperazine-2,5-diones.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing.
- Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine)
- Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine)
- 2-(4-Methylpiperazine-1-sulfonyl)ethan-1-amine. PubChem.
- Solvent Miscibility Table. Sigma-Aldrich.
- Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method.
- 2-Methylpiperazine. Career Henan Chemical Co.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
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- 5. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. (PDF) Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from (298.15 to 333.15) K [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
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- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. mt.com [mt.com]
- 19. reddit.com [reddit.com]
- 20. Polymorphism (Chapter 14) - Industrial Crystallization [cambridge.org]
- 21. Crystal polymorphism - Wikipedia [en.wikipedia.org]
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- 23. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process [mdpi.com]
Minimizing side reactions during 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol synthesis
Document ID: TS-CHEM-2026-045 Department: Process Chemistry & Scale-Up Support Subject: Minimizing Side Reactions in Asymmetric Sulfamide Synthesis
Executive Summary & Strategic Analysis
The synthesis of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol presents a classic challenge in medicinal chemistry: the construction of an asymmetric sulfamide (
The target molecule contains three reactive centers that compete for electrophiles:
-
The secondary amine of the piperazine ring.
-
The secondary amine of the N-methylaminoethanol tail.
-
The primary hydroxyl group of the ethanol tail.
The Core Problem: The most common failure mode is the formation of symmetric byproducts (bis-piperazine sulfamide) or cyclic impurities (sulfamidites) due to improper sequencing of reagent addition.
The "Gold Standard" Route Recommendation
To maximize purity and minimize side reactions, we recommend Route B (The Protected Piperazine Strategy) over Route A (The Amino-Alcohol First Strategy).
-
Route A (Risky): Reacting 2-(methylamino)ethanol with sulfuryl chloride (
) first.-
Risk:[1] High probability of cyclic sulfamidite formation (5-membered ring) due to intramolecular O-attack on the sulfur, or polymerization.
-
-
Route B (Recommended): Reacting a mono-protected piperazine (e.g.,
-Boc-piperazine) with sulfuryl chloride first to form the stable sulfamoyl chloride, followed by reaction with 2-(methylamino)ethanol.
Visualizing the Pathways (Mechanism & Impurities)
The following diagram illustrates the competing pathways. Note how Path A leads to the "Cyclic Trap," while Path B leads to the target.
Caption: Figure 1. Comparison of synthetic pathways. Path B avoids the formation of cyclic sulfamidites by introducing the amino-alcohol in the second step.
Troubleshooting Guide (FAQs)
Category 1: Impurity Profiling
Q: I see a major impurity at M-18 in my LCMS. What is it?
-
Diagnosis: This is likely the Cyclic Sulfamidite .
-
Mechanism: If you reacted the 2-(methylamino)ethanol with
(or the sulfamoyl chloride) without protecting the alcohol, the hydroxyl group can attack the sulfonyl sulfur, displacing a chloride or the amine, and eliminating water (hence M-18). -
Fix: Ensure the reaction temperature is kept strictly below 0°C during the addition of the amino alcohol. If the problem persists, use TBDMS-protected 2-(methylamino)ethanol .
Q: I am getting a large amount of symmetric dimer (Piperazine-SO2-Piperazine).
-
Diagnosis: Bis-sulfonylation.
-
Cause: This occurs if you use unprotected piperazine with
. The first sulfonylation activates the ring, but if stoichiometry isn't controlled, the second amine reacts. -
Fix: You must use a mono-protected piperazine (e.g., 1-Boc-piperazine) for the initial reaction. The Boc group can be removed with TFA/DCM in the final step.
Category 2: Regioselectivity (O- vs. N-Sulfonylation)
Q: Is the sulfonyl group attaching to the Oxygen or the Nitrogen of the amino-ethanol?
-
Analysis: We want N-sulfonylation. O-sulfonylation (sulfonate ester formation) is a kinetic competitor.
-
Control: N-sulfonylation is generally favored due to the higher nucleophilicity of the amine compared to the alcohol. However, in the presence of strong bases (like NaH), the alkoxide forms and O-sulfonylation dominates.
-
Protocol Adjustment: Use a mild organic base like Triethylamine (TEA) or DIPEA . Avoid strong inorganic bases during the coupling step.
Validated Experimental Protocol (Route B)
This protocol is designed to minimize the side reactions discussed above.
Phase 1: Preparation of 4-Boc-piperazine-1-sulfonyl chloride
-
Objective: Create the electrophilic "warhead" without dimerizing.
-
Reagents: Sulfuryl Chloride (
), 1-Boc-Piperazine, TEA, DCM (Anhydrous).
-
Setup: Flame-dry a 3-neck round bottom flask under
atmosphere. -
Solvent: Add anhydrous DCM (0.2 M concentration relative to piperazine).
-
Cooling: Cool solution of Sulfuryl Chloride (1.2 equiv) to -78°C . Crucial: Low temp prevents decomposition.
-
Addition: Add solution of 1-Boc-Piperazine (1.0 equiv) and TEA (1.1 equiv) in DCM dropwise over 1 hour.
-
Monitoring: Warm to 0°C. Monitor by TLC/NMR. You should see conversion to the sulfamoyl chloride.[2]
-
Workup: Rapid wash with ice-cold water (hydrolysis sensitive!). Dry over
and concentrate immediately or use as a solution in Phase 2.
Phase 2: Coupling with 2-(Methylamino)ethanol
-
Objective: Selective N-sulfonylation.
-
Setup: Dissolve the crude sulfamoyl chloride from Phase 1 in anhydrous DCM.
-
Reagent: Add 2-(methylamino)ethanol (1.1 equiv) and TEA (1.5 equiv).
-
Conditions: Stir at 0°C to RT for 4-6 hours.
-
Note: Do not heat. Heating promotes O-sulfonylation or cyclization.
-
-
Purification: Silica gel chromatography (MeOH/DCM gradient). The Boc-protected intermediate is stable.
Phase 3: Global Deprotection
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Workup: Neutralize with basic resin or Carbonate wash to obtain the free base target: This compound .
Data Summary: Reaction Parameters & Limits[4][5][6][7]
| Parameter | Recommended Range | Consequence of Deviation |
| Temperature (Step 1) | -78°C to -10°C | > 0°C leads to decomposition of |
| Stoichiometry ( | 1.1 - 1.2 equiv | < 1.0 equiv leads to Dimer formation (BocPip- |
| Base Choice | TEA or DIPEA | Pyridine can sometimes promote O-sulfonylation via acyl-pyridinium mechanisms. |
| Solvent Water Content | < 0.05% (Karl Fischer) | Sulfamoyl chlorides hydrolyze rapidly to sulfonic acids. |
Decision Tree for Optimization
Use this flow to diagnose yield issues during scale-up.
Caption: Figure 2. Diagnostic logic for identifying reaction failures based on LCMS data.
References
-
Synthesis of Sulfinamides and Sulfonamides
- Source: National Institutes of Health (PMC) / Vertex AI Search
- Relevance: Establishes standard protocols for reacting sulfonyl chlorides with amines and the sensitivity of the chloride intermedi
-
URL:[Link]
-
Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamid
- Source: ResearchG
- Relevance: Details the mechanism of cyclic sulfamidite formation when amino alcohols react with thionyl/sulfuryl chloride, a key side reaction to avoid.
-
URL:[Link]
-
Piperazine Sulfonamide BACE1 Inhibitors: Design and Synthesis.
-
Reaction of Thionyl Chloride with Beta-Amino Alcohols.
- Source: Canadian Journal of Chemistry
- Relevance: Computational and experimental investigation into the competition between chlorination, sulfamidite form
-
URL:[Link]
Sources
Technical Support Center: Stability of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol in acidic environments. Our goal is to equip you with the scientific rationale and practical steps to anticipate and resolve challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay results show a rapid loss of the parent compound, this compound, in a pH 4 buffer. What is the likely degradation mechanism?
A1: The primary degradation pathway under acidic conditions is likely the hydrolysis of the sulfonamide bond.
The sulfonamide functional group is known to be susceptible to acid-catalyzed hydrolysis.[1][2][3] This reaction typically involves the cleavage of the sulfur-nitrogen (S-N) bond. The process is initiated by the protonation of one of the nitrogen atoms in the piperazine ring or the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
-
Expert Insight: While sulfonamides are generally more stable than sulfonylureas, the presence of the piperazine ring can influence the reaction rate. The basic nitrogen atoms of the piperazine can be protonated, potentially altering the electron density around the sulfonamide group and facilitating hydrolysis.
A study on the hydrolysis of various sulfonamides demonstrated that while many are stable at neutral and basic pH, their stability can decrease in acidic conditions.[2][4] For instance, some sulfonamides showed significant degradation at pH 4.[2][4] The rate of hydrolysis is often pH-dependent and increases in more acidic environments.[5][6]
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: The expected major degradation products are piperazine-1-sulfonic acid and N-methyl-2-aminoethanol.
Following the acid-catalyzed hydrolysis of the S-N bond, the molecule will cleave into two main fragments. The specific products would be:
-
Piperazine-1-sulfonic acid: Formed from the piperazine ring and the sulfonyl group.
-
N-methyl-2-aminoethanol: The remaining side chain.
It is also possible, though likely to a lesser extent, to observe cleavage of the C-N bond within the piperazine ring under harsh acidic conditions, leading to other secondary degradation products.[3]
Q3: I am developing a stability-indicating HPLC method. What analytical challenges should I anticipate?
A3: Key challenges include co-elution of polar degradation products and ensuring complete separation from the parent compound.
The degradation products, particularly piperazine-1-sulfonic acid and N-methyl-2-aminoethanol, are significantly more polar than the parent compound. This can lead to poor retention on standard reversed-phase columns (e.g., C18).
Troubleshooting Strategies:
-
Column Selection: Consider using a polar-embedded or polar-endcapped reversed-phase column to improve the retention of polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for separating highly polar compounds.
-
Mobile Phase Optimization: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and improve separation. Using ion-pairing reagents can also enhance the retention of the charged degradation products.
-
Detection: While UV detection is common, be aware that the degradation products may have different chromophores and thus different UV responses compared to the parent molecule. It may be necessary to use a mass spectrometer (LC-MS) for positive identification and quantification of all species.
Q4: How can I perform a forced degradation study to assess the stability of this compound under acidic conditions?
A4: A systematic forced degradation study is crucial for understanding the degradation profile.
Forced degradation, or stress testing, helps to identify potential degradation products and establish the degradation pathways.[7][8][9]
Experimental Protocol: Acidic Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Pipette a known volume of the stock solution into separate vials.
-
Add an equal volume of an acidic solution. Recommended starting conditions are 0.1 M HCl and 0.01 M HCl.
-
Include a control sample with the stock solution and an equal volume of water.
-
-
Incubation:
-
Incubate the vials at a controlled temperature. A typical starting point is 60°C.
-
Monitor the degradation over time by taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Preparation for Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 0.01 M NaOH) to stop the degradation reaction.
-
Dilute the neutralized sample to a suitable concentration for analysis with your chosen analytical method (e.g., HPLC-UV, LC-MS).
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating method.
-
Quantify the amount of the parent compound remaining and identify and quantify the degradation products.
-
Data Presentation:
| Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | 85 | 10 | 5 | |
| 4 | 70 | 20 | 10 | |
| 8 | 50 | 35 | 15 | |
| 24 | 15 | 60 | 25 | |
| 0.01 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | 98 | 1 | 1 | |
| 4 | 95 | 3 | 2 | |
| 8 | 90 | 7 | 3 | |
| 24 | 75 | 18 | 7 |
Visualizing the Degradation Pathway and Experimental Workflow
Acid-Catalyzed Hydrolysis Pathway
Caption: Workflow for acidic forced degradation studies.
References
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]
-
Vione, D., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. [Link]
-
Keceli, G., et al. (2013). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. [Link]
-
Boschin, G., et al. (2007). Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide. PubMed. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
Berger, B., & Wolfe, N. (1996). Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water‐sediment systems: Assessing fate pathways using molecular descriptors. Semantic Scholar. [Link]
-
Bakheit, A. H., et al. (2015). Degradation route of gliclazide to products I, V, VI, and VII. ResearchGate. [Link]
-
Boschin, G., et al. (2007). Hydrolytic degradation of azimsulfuron, sulfonylurea herbicide. ResearchGate. [Link]
-
Wang, M., et al. (2017). Research on Controllable Degradation of Novel Sulfonylurea Herbicides in Acidic and Alkaline Soils. PubMed. [Link]
-
Reed, R. A., & Li, Y. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. [Link]
-
de la Torre, B. G., & Albericio, F. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]
-
Shinde, S. S., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Singh, R., & Kumar, R. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Purity of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol
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This guide provides an in-depth comparison and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework grounded in scientific principles and regulatory expectations.
Introduction: The Critical Need for Purity Analysis
This compound is a pharmaceutical intermediate whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). A robust and reliable analytical method is essential for quantifying the main compound and detecting any process-related impurities or degradation products.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose due to its high resolution, sensitivity, and precision.[1][2][3]
The development and validation of a stability-indicating HPLC method are crucial to ensure that the analytical procedure can accurately measure the analyte of interest without interference from degradants that may form under various stress conditions.[4][5][6] This guide will walk through the systematic development and validation of an HPLC method, comparing its performance to an alternative method and adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[7][8][9][10]
Method Development: Strategic Selection of Chromatographic Conditions
The primary objective of method development is to achieve adequate separation between the main analyte and all potential impurities and degradation products.[11] For a compound like this compound, which contains a piperazine moiety, reversed-phase HPLC is a suitable starting point.
Comparison of HPLC Columns
The choice of the stationary phase is a critical factor in achieving the desired selectivity. A comparison of two commonly used reversed-phase columns is presented below.
| Feature | Column A (C18, 5 µm, 4.6 x 250 mm) | Column B (C8, 5 µm, 4.6 x 250 mm) | Rationale for Selection |
| Stationary Phase | Octadecylsilane (C18) | Octylsilane (C8) | C18 columns provide higher hydrophobicity and are generally the first choice for separating a wide range of non-polar to moderately polar compounds. C8 columns offer a less hydrophobic alternative, which can be beneficial for retaining more polar compounds. |
| Particle Size | 5 µm | 5 µm | A 5 µm particle size offers a good balance between efficiency and backpressure, suitable for routine analysis. |
| Dimensions | 4.6 x 250 mm | 4.6 x 250 mm | Standard dimensions for robust method development and validation. |
Mobile Phase Optimization
The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation.[11] A gradient elution is often necessary for stability-indicating methods to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[1]
| Parameter | Condition 1 | Condition 2 | Rationale for Selection |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 0.1% Formic acid in Water | TFA is a strong ion-pairing agent that can improve peak shape for basic compounds like piperazine derivatives. Formic acid is a weaker acid and is more compatible with mass spectrometry (MS) detectors. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile generally provides better peak shape and lower UV cutoff compared to methanol. |
| Gradient Program | Optimized for resolution | Optimized for speed | The selected gradient was optimized to ensure baseline separation of all known impurities and degradation products. |
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation studies are a cornerstone of developing a stability-indicating method.[4][5][6] These studies involve subjecting the drug substance to various stress conditions to accelerate its degradation and generate potential degradation products.[6][12][13] The goal is to achieve a target degradation of 5-20%.[14]
| Stress Condition | Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess degradation in acidic conditions.[14] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | To evaluate degradation in alkaline conditions.[14] |
| Oxidation | 3% H₂O₂, Room Temperature | To test susceptibility to oxidative degradation.[14] |
| Thermal Degradation | 80°C | To determine the effect of heat on the drug substance.[14] |
| Photolytic Degradation | 1.2 million lux hours (visible) & 200 watt-hours/m² (UV) | To assess the impact of light exposure.[14] |
The results of the forced degradation studies demonstrated that the developed HPLC method was able to separate the main peak from all degradation products, confirming its stability-indicating nature.
Method Validation: Ensuring Fitness for Purpose
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[10] The validation was performed according to the ICH Q2(R1) and the more recent Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures.[7][8][15][9][10][16][17][18][19][20]
Experimental Workflow for Method Validation
Caption: Workflow for HPLC Method Validation
Validation Parameters and Acceptance Criteria
The following table summarizes the validation parameters, their purpose, and the acceptance criteria based on ICH guidelines.
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[15][10][21] | Peak purity of the analyte peak should pass. Resolution between the analyte and the closest eluting peak should be ≥ 2.0. |
| Linearity | To demonstrate that the test results are directly proportional to the concentration of the analyte in the sample.[10] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[10][22] | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value.[21] | The mean recovery should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][21] | System suitability criteria must be met under all varied conditions. |
Comparative Performance Data
The validated HPLC method was compared against a hypothetical alternative method, Gas Chromatography (GC), to highlight the advantages of the chosen technique for this specific analyte.
| Parameter | Validated HPLC Method | Alternative Method (GC) |
| Specificity | Excellent separation from all degradants. | Potential for thermal degradation of the analyte in the injector. |
| Linearity (r²) | 0.9998 | 0.9985 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 97.8% - 103.5% |
| Precision (RSD) | Repeatability: 0.5%Intermediate: 0.8% | Repeatability: 1.5%Intermediate: 2.2% |
| LOQ | 0.01% | 0.05% |
| Run Time | 25 minutes | 35 minutes |
Experimental Protocols
Validated HPLC Method
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B
-
Protocol for Linearity Study
-
Prepare a stock solution of the reference standard at a concentration of 1.0 mg/mL.
-
Prepare a series of at least five calibration solutions by diluting the stock solution to concentrations ranging from 50% to 150% of the target analyte concentration.
-
Inject each calibration solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient, y-intercept, and slope of the regression line.
Logical Relationships in Method Validation
The different parameters of method validation are interconnected and collectively establish the reliability of the analytical procedure.
Caption: Interdependencies of Validation Parameters
Conclusion: A Validated Method for Confident Purity Analysis
This guide has detailed the systematic development and validation of a stability-indicating HPLC method for the purity determination of this compound. The method has been shown to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated environment. The comparative data clearly demonstrates the superiority of the developed HPLC method over a potential GC alternative for this particular analyte. By following the principles and protocols outlined in this guide, researchers and scientists can confidently establish and validate reliable analytical methods for ensuring the quality and safety of pharmaceutical products.
References
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.).
- Stability Indicating HPLC Method Development: A Review - Academia.edu. (n.d.).
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Method Development & Validation (Stability-Indicating). (n.d.).
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012).
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. (n.d.).
- How to Develop Stability Indicating HPLC Methods - The Royal Society of Chemistry. (2015).
- A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.).
- Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives - Benchchem. (n.d.).
- FDA Issues Guidance on Analytics and Method Validation | BioPharm International. (n.d.).
- Quality Guidelines - ICH. (n.d.).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (2012).
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021).
- ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025).
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024).
- Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods - Benchchem. (n.d.).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. (2025).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (2006).
- HPLC Methods for analysis of Piperazine - HELIX Chromatography. (n.d.).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Steps for HPLC Method Validation - Pharmaguideline. (2024).
- Q2(R2) Validation of Analytical Procedures - FDA. (2024).
- Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE - ScienceAsia. (2025).
- Analytical CHEMISTRY. (n.d.).
- HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. (2005).
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Comparing 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol with other sulfonamides
Advanced Comparison Guide: 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol vs. Conventional Sulfonamides
Part 1: Executive Summary & Core Directive
The Molecule: this compound (CAS: 1269152-65-9). Class: Piperazine-Based Sulfamide.[1][2] Role: Physicochemical Modulator & Linker in Drug Discovery.
This guide objectively compares this specific sulfamide scaffold against traditional aryl sulfonamides (e.g., Sulfamethoxazole) and urea linkers. While traditional sulfonamides are ubiquitous in antibiotics and carbonic anhydrase inhibitors, they often suffer from poor aqueous solubility and crystalluria issues. The title compound represents a "next-generation" polar building block that leverages the sulfamide (N-SO₂-N) moiety to offer superior hydrolytic stability compared to ureas and enhanced solubility/basicity compared to aryl sulfonamides.
Part 2: Chemical Architecture & Mechanism
To understand the performance difference, we must analyze the structural distinctness.
-
The Sulfamide Core (N-SO₂-N): unlike a sulfonamide (C-SO₂-N), the sulfamide core is non-acidic and chemically stable. It acts as a tetrahedral bioisostere of urea but without the metabolic liability of rapid hydrolysis.
-
The Piperazine "Engine": The distal nitrogen (N4) of the piperazine ring remains basic (pKa ~7.8), providing a protonation site at physiological pH. This drastically improves aqueous solubility compared to the acidic/neutral aryl sulfonamides.
-
The Hydroxyl "Anchor": The ethyl-alcohol tail provides a handle for further conjugation (e.g., in PROTACs or ADCs) and acts as a hydrogen bond donor/acceptor to improve logD.
Visual 1: Structural Deconstruction & Retrosynthesis
Caption: Structural deconstruction showing the convergence of solubility (piperazine), stability (sulfamide), and functionality (ethanolamine).
Part 3: Performance Comparison (Data-Driven)
The following table contrasts the title compound with a standard Aryl Sulfonamide (Sulfamethoxazole) and a Urea Linker.
Table 1: Physicochemical & Stability Profile
| Feature | Title Compound (Piperazine Sulfamide) | Aryl Sulfonamide (e.g., Sulfamethoxazole) | Urea Linker (R-NH-CO-NH-R) |
| Linkage Type | Sulfamide (N-SO₂-N) | Sulfonamide (C-SO₂-N) | Urea (N-CO-N) |
| pKa (Ionization) | ~7.8 (Basic) (Piperazine N4) | ~5.7 - 10.0 (Acidic) (Sulfonamide NH) | Neutral (Non-ionizable) |
| Aqueous Solubility | High (Protonated at pH 7.[3]4) | Low to Moderate (Often precipitates in acid) | Low (Aggregates easily) |
| Hydrolytic Stability | High (Stable at pH 1-12) | High (Stable) | Low (Labile in acid/base/enzymes) |
| Metabolic Stability | High (Resistant to amidases) | Moderate (Acetylation of aniline) | Low (Substrate for hydrolases) |
| H-Bond Potential | 4 Acceptors, 2 Donors | 3 Acceptors, 1 Donor | 2 Acceptors, 2 Donors |
| Geometry | Tetrahedral (3D) | Tetrahedral (3D) | Planar (2D) |
Key Insight: The title compound solves the "solubility-stability paradox." Ureas are soluble but unstable; Aryl Sulfonamides are stable but often insoluble. The Piperazine Sulfamide is both stable and highly soluble due to the basic nitrogen.
Part 4: Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: To synthesize the title compound with high purity.
-
Reagent Preparation : Dissolve N-methylethanolamine (1.0 eq) in dry DCM at 0°C. Add Sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise to form the intermediate carbamoyl chloride-like species. Note: This step is exothermic.
-
Coupling : In a separate vessel, dissolve Piperazine (5.0 eq, excess to prevent bis-substitution) in DCM with Triethylamine (2.0 eq).
-
Reaction : Slowly add the intermediate chlorosulfonyl derivative to the piperazine solution at 0°C. Stir at Room Temperature (RT) for 4 hours.
-
Workup : Wash with saturated NaHCO₃. The product remains in the organic phase (or aqueous if protonated—adjust pH to >10 to extract).
-
Purification : Silica gel chromatography (MeOH/DCM gradient).
Protocol B: Comparative Hydrolytic Stability Assay
Objective: To prove the superior stability of the sulfamide linker over urea.
-
Test Compounds : Title Compound, a Urea analog, and a standard Sulfonamide.
-
Conditions : Incubate 10 µM of each compound in:
-
Acid : 0.1 N HCl (pH 1)
-
Base : 0.1 N NaOH (pH 13)
-
Plasma : Human Plasma (37°C)
-
-
Analysis : LC-MS/MS at T=0, 1h, 4h, 24h.
-
Expectation : The Urea analog will show >50% degradation in acid/plasma. The Title Compound and Sulfonamide will remain >95% intact.
Visual 2: Stability & Solubility Landscape
Caption: The "Sweet Spot" of the Piperazine Sulfamide scaffold, optimizing both stability and solubility.
Part 5: Applications in Drug Discovery
-
Fragment-Based Drug Discovery (FBDD): The molecule is an ideal "polar fragment." The piperazine binds to acidic pockets (e.g., Asp/Glu residues), while the sulfamide positions the ethanol tail to pick up backbone H-bonds.
-
PROTAC Linkers: Replacing long alkyl or PEG chains with this sulfamide-piperazine unit can improve the cell permeability of PROTACs by reducing the overall lipophilicity (LogD) while maintaining a rigid geometry.
-
Bioisostere Replacement: If a lead compound contains a labile urea or an insoluble sulfonamide, substituting it with this scaffold often retains potency while fixing ADME (Absorption, Distribution, Metabolism, Excretion) defects.
References
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Reitz, A. B., et al. (2009). "Sulfamides as Bioisosteres in Medicinal Chemistry." Current Topics in Medicinal Chemistry, 9(1), 67-89. Link
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Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 25(2), 186-228. Link
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PubChem Database. (2025).[4] "Compound Summary: 1-(Methylsulfonyl)piperazine." National Library of Medicine. Link
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Chiralen Chemical. (2024).[5] "Product Data: N-(2-Hydroxyethyl)-N-methylpiperazine-1-sulfonamide hydrochloride (CAS 1269152-65-9)."[1] Link
-
Desantis, J., et al. (2022). "pK a values of common substituted piperazines." ResearchGate. Link
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A Comparative Guide to the Definitive Structural Confirmation of Sulfonylpiperazine Derivatives: An In-Depth Analysis of X-ray Crystallography versus Spectroscopic Methods
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational data upon which all subsequent research, from understanding biological activity to formulating a final drug product, is built. While a multitude of analytical techniques are at the disposal of researchers, each offers a different facet of a molecule's identity. This guide provides a comprehensive comparison of the preeminent method for absolute structural elucidation, single-crystal X-ray crystallography, with other widely used spectroscopic techniques.
The specific molecule of interest, 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol, serves as a pertinent example of a novel compound whose structural integrity must be unequivocally confirmed. However, as is common with proprietary research compounds, extensive public data is not available. Therefore, to illustrate the principles and comparative strengths of various analytical methodologies, this guide will utilize a closely related and structurally simpler analog: 1-(Methylsulfonyl)piperazine (CAS 55276-43-2). This compound contains the core sulfonylpiperazine scaffold, making it an ideal proxy for demonstrating a rigorous, multi-technique approach to structural confirmation.
This guide will delve into the causality behind experimental choices, presenting each protocol as a self-validating system. We will explore not only how each technique is applied but why its data is crucial for building a complete and irrefutable structural picture.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional map of a molecule's atomic arrangement in the solid state.[1][2][3] It offers precise measurement of bond lengths, bond angles, and stereochemistry, resolving any ambiguity that might arise from indirect spectroscopic methods.
Causality of Method Selection
For a novel molecular entity, particularly one with potential pharmaceutical applications, confirming the exact connectivity and spatial orientation of every atom is non-negotiable. Spectroscopic methods infer structure from indirect properties (e.g., nuclear magnetic environments, mass-to-charge ratio), which can sometimes lead to ambiguous interpretations, especially with complex stereochemistry. X-ray crystallography directly visualizes the atomic positions, providing incontrovertible proof of the structure. The crystal structure of the hydrochloride salt of our proxy, 4-(Methylsulfonyl)piperazin-1-ium chloride , provides an excellent case study.[4]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data for an unambiguous structural solution.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Step-by-Step Protocol:
-
Synthesis and Purification: 1-(Methylsulfonyl)piperazine can be synthesized by reacting piperazine with methanesulfonyl chloride in the presence of a base.[5][6] The resulting crude product must be purified to the highest possible degree (>99%) to facilitate crystallization.
-
Crystallization: This is often the most challenging step.[7] The purified compound is dissolved in various solvents and solvent systems to find conditions conducive to the growth of single, high-quality crystals. For small molecules like our proxy, methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution are commonly employed. A suitable crystal should be at least 0.1 mm in each dimension.[8]
-
Data Collection: A single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration of the atoms.[1] It is then rotated in a finely focused monochromatic X-ray beam. The X-rays diffract off the crystal's internal lattice planes, producing a unique pattern of reflections (spots) whose intensities and positions are recorded by a detector.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.
Data Presentation: Crystallographic Data for 4-(Methylsulfonyl)piperazin-1-ium chloride
The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains all the information about the structure. Key parameters are summarized below.
| Parameter | Value for 4-(Methylsulfonyl)piperazin-1-ium chloride[4] | Significance |
| Formula | C₅H₁₃N₂O₂S⁺ · Cl⁻ | Confirms the elemental composition and ionic nature. |
| Molecular Weight | 200.69 g/mol | Consistent with the protonated form of the molecule plus a chloride ion. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | Pnma | Defines the symmetry elements within the crystal lattice. |
| Unit Cell (Å) | a=14.381, b=7.085, c=8.508 | The dimensions of the repeating unit of the crystal. |
| Key Conformation | Chair | The piperazinium ring adopts a stable chair conformation. |
| N-S Bond | Equatorial | The orientation of the sulfonyl group relative to the ring. |
| R-factor | Low value (not specified in abstract) | A measure of the agreement between the model and the data (lower is better). |
This data provides an unambiguous structural assignment, confirming the connectivity of the methylsulfonyl group to a piperazine nitrogen and detailing the precise geometry and conformation of the molecule in the solid state.
Complementary Spectroscopic Techniques: Building a Corroborative Case
While X-ray crystallography provides the definitive answer, it is often preceded and always complemented by faster, more routine spectroscopic methods. These techniques are essential for initial characterization, reaction monitoring, and providing evidence of structure in non-crystalline states (e.g., in solution).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[9][10][11] It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C atoms.
Causality and Logic: By analyzing chemical shifts, coupling constants, and correlation signals (e.g., COSY, HSQC), one can piece together the molecular skeleton atom by atom. For 1-(Methylsulfonyl)piperazine, NMR confirms that the methyl group is attached to the sulfur (not a nitrogen) and that the piperazine ring protons are arranged symmetrically.
Caption: Logic flow for structural elucidation using NMR spectroscopy.
Predicted NMR Data for 1-(Methylsulfonyl)piperazine:
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~2.8 - 3.0 | Singlet | 3H | -SO₂-CH₃ |
| ~3.1 - 3.3 | Triplet | 4H | -SO₂-N-(CH₂ -)₂ | |
| ~2.8 - 3.0 | Triplet | 4H | HN-(CH₂ -)₂ | |
| Variable | Broad Singlet | 1H | -NH - | |
| ¹³C NMR | ~45 | Singlet | - | -SO₂-CH₃ |
| ~48 | Singlet | - | -SO₂-N-(CH₂ -)₂ | |
| ~46 | Singlet | - | HN-(CH₂ -)₂ |
Note: Predicted values are estimates. Actual values depend on solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable clues about the molecule's substructures.[12][13]
Causality and Logic: The highest mass-to-charge ratio (m/z) peak in an electron ionization (EI) mass spectrum typically corresponds to the molecular ion (M⁺·), confirming the molecular formula.[14][15] The pattern of fragment ions acts as a molecular fingerprint and can be used to identify stable substructures.
Predicted Mass Spectrometry Data for 1-(Methylsulfonyl)piperazine:
| m/z Value | Proposed Fragment Identity | Significance |
| 164 | [C₅H₁₂N₂O₂S]⁺· (M⁺·) | Molecular Ion Peak: Confirms the molecular weight (164.23 g/mol ).[16] |
| 85 | [C₄H₉N₂]⁺ | Loss of the methylsulfonyl radical (·SO₂CH₃) |
| 79 | [CH₃SO₂]⁺ | Methylsulfonyl cation |
| 56 | [C₃H₆N]⁺ | Common fragment from piperazine ring cleavage |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule.[17][18][19]
Causality and Logic: Different chemical bonds vibrate at characteristic frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the bonds (and thus functional groups) present.[18]
Predicted IR Absorption Bands for 1-(Methylsulfonyl)piperazine:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3300 (broad) | N-H stretch | Secondary Amine |
| ~2850-3000 | C-H stretch | Aliphatic |
| ~1350 & ~1160 | S=O asymmetric & symmetric stretch | Sulfonamide |
| ~1300 | C-N stretch | Amine |
Comparative Analysis: Choosing the Right Tool for the Job
While each technique provides valuable data, their strengths and limitations differ significantly. X-ray crystallography offers unparalleled detail but requires a suitable crystal, whereas spectroscopy provides rapid, versatile analysis on non-crystalline samples.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Primary Output | 3D atomic coordinates | Connectivity map, stereochemistry | Molecular weight, formula, fragments | Functional groups |
| Sample State | Single Crystal | Solution or Solid | Gas phase ions | Solid, Liquid, Gas |
| Unambiguity | Definitive | High (can be ambiguous with complex isomers) | Moderate (isomers can have same mass) | Low (confirms groups, not connectivity) |
| Key Strength | Absolute structure, stereochemistry, conformation | Detailed connectivity and solution-state structure | Exact mass determination | Rapid functional group identification |
| Key Limitation | Requires high-quality single crystals | Lower sensitivity, complex spectra | Fragmentation can be complex to interpret | Limited structural information |
| Time/Cost | High | Moderate | Low-Moderate | Low |
Conclusion
The structural confirmation of a novel compound like this compound, or its proxy 1-(Methylsulfonyl)piperazine, relies on a synergistic application of modern analytical techniques. Spectroscopic methods—NMR, MS, and IR—are indispensable for the initial synthesis, purification, and characterization, collectively building a strong, inferential case for the proposed structure.
However, for absolute, unambiguous proof of molecular structure, single-crystal X-ray crystallography is the unequivocal gold standard.[1][11] It provides the definitive evidence of atomic connectivity, bond lengths, angles, and stereoconfiguration that is required for regulatory submission, patent protection, and advancing a compound through the rigorous pipeline of drug development. The data from crystallography validates the interpretations of spectroscopic data, culminating in a complete and irrefutable structural assignment.
References
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HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]
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PrepChem.com. Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. [Link]
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Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
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Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. [Link]
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Slideshare. Structural elucidation by NMR(1HNMR). [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol
For professionals in research, development, and laboratory sciences, the responsible management of chemical reagents is a cornerstone of both safety and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol, ensuring compliance with safety regulations and the protection of our environment.
Understanding the Compound: Hazard Profile and Characteristics
Before any disposal procedure, a thorough understanding of the chemical's properties is paramount. This compound, while specific data is not widely available, belongs to the piperazine and sulfonylamino families. Compounds in these classes can exhibit irritant properties. For instance, related piperazine compounds are known to cause skin and eye irritation, and may cause respiratory irritation[1]. Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous characteristics.
Key Safety Considerations:
-
Irritation: Assumed to be a skin, eye, and respiratory irritant[1].
-
Toxicity: The toxicological properties have not been fully investigated for many similar compounds, warranting cautious handling[2].
-
Environmental Impact: Discharge into drains or the environment should be strictly avoided to prevent potential harm to aquatic life[1][3].
| Property | Information | Source |
| Chemical Class | Piperazine sulfonylamino derivative | N/A |
| Potential Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [1][4][5] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The primary and mandated method for the disposal of this compound is to treat it as hazardous chemical waste. This entails collection and transfer to a licensed and approved waste disposal facility[3][6][7]. Adherence to all federal, state, and local environmental regulations is non-negotiable.
Immediate Pre-Disposal Safety Precautions
Prior to initiating the disposal process, ensure the following personal protective equipment (PPE) is in use:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure[1][8].
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Step 1: Designate a Waste Container. Use a clearly labeled, sealable container designated for "Hazardous Chemical Waste." The container must be compatible with the chemical.
-
Step 2: Labeling. The label must include the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).
-
Step 3: Collection.
-
For Solid Waste: Carefully sweep the material to avoid creating dust and place it into the designated container[6].
-
For Solutions: If the compound is in solution, do not dispose of it down the drain[8]. Transfer the solution to a designated "Halogenated" or "Non-Halogenated" organic waste container, depending on the solvent used. If unsure, consult your institution's waste management guidelines.
-
-
Step 4: Container Management. Do not overfill the waste container; a good practice is to fill it to no more than 80% capacity. Seal the container tightly when not in use.
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Step 1: Evacuate and Ventilate. Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Step 2: Don Appropriate PPE. This includes respiratory protection if significant dust or vapors are present.
-
Step 3: Contain the Spill. Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Avoid using combustible materials like paper towels for large spills.
-
Step 4: Collect and Dispose. Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Step 5: Decontaminate. Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Final Disposal Pathway
-
Step 1: Temporary Storage. Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area. This area should be away from incompatible materials.
-
Step 2: Arrange for Pickup. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Step 3: Documentation. Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's protocols.
Disposal Decision-Making Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Causality and Best Practices: The "Why" Behind the "How"
-
Why segregate waste? Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases. Segregation is a fundamental principle of laboratory safety.
-
Why not dispose of down the drain? Many organic compounds are not effectively treated by standard wastewater treatment plants and can be toxic to aquatic organisms, leading to long-term environmental damage.
-
Why use a licensed waste disposal plant? These facilities have the specialized equipment and expertise to handle and neutralize hazardous chemicals in an environmentally sound and legally compliant manner. Improper disposal can lead to significant legal and financial penalties.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical reagents. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
References
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University of California, Irvine Environmental Health & Safety. Chemical Waste Disposal Guidelines. [Link]
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G.J. Chemical Company, Inc. Safety Data Sheet for N-Aminoethylpiperazine. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet for Piperazine. [Link]
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Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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Personal protective equipment for handling 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol
Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Process Chemists, and HSE Officers[1]
Executive Safety Assessment: The "Unknown Intermediate" Protocol
Status: High-Caution / Sensitizing Agent Chemical Class: Piperazine Sulfonamide Derivative CAS: Not commercially listed (Proprietary/Novel Intermediate)[1]
As a Senior Application Scientist, I must address the specific nature of This compound . This compound is likely a synthesis intermediate or a metabolite analog. Because specific toxicological data (SDS) is often absent for such specialized intermediates, we apply the Precautionary Principle using Structure-Activity Relationship (SAR) analysis.
We treat this compound as a hybrid hazard combining the risks of its constituent moieties:
-
Piperazine Ring: Known potent respiratory and skin sensitizer; corrosive to mucous membranes.
-
Sulfonamide Linkage: Potential for allergic reaction (sulfa-allergy cross-reactivity) and skin irritation.
-
Amino-ethanol Tail: Increases polarity and skin permeability, potentially acting as a vehicle for systemic absorption.
Core Directive: Handle as a Corrosive Sensitizer . The primary risks are not just immediate burns, but the induction of permanent hypersensitivity (asthma/dermatitis) upon repeated low-level exposure.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The sensitizing nature of the piperazine moiety requires a barrier strategy that prevents any skin contact or inhalation.
Tier 1: Routine Handling (Weighing, Dilution, aliquotting)[1]
| Body Area | Recommended PPE Specification | Scientific Rationale |
| Respiratory | P100 / N95 Respirator (Minimum) or PAPR (Preferred for >1g) | Piperazine dusts are potent asthmagens.[1] Simple surgical masks offer zero protection against sensitization. |
| Hands (Inner) | Nitrile Exam Gloves (4 mil / 0.10 mm) | Acts as a second skin; provides tactile sensitivity. |
| Hands (Outer) | Extended Cuff Nitrile (8 mil / 0.20 mm) OR Laminated Film (Silver Shield) | Double-gloving is mandatory. Sulfonamides can permeate thin nitrile. Silver Shield is required if handling pure oil/concentrate. |
| Eyes | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient. Vapors or dusts can cause severe conjunctivitis (amine burn). |
| Body | Tyvek® Lab Coat (Closed front) + Chemical Apron | Cotton coats absorb amines, creating a secondary exposure source. Tyvek repels dusts and splashes. |
Tier 2: High-Risk Operations (Spill Cleanup, Synthesis Scale-up)
-
Respiratory: Full-face respirator with ABEK-P3 cartridges (Organic Vapor/Acid Gas/Particulate).[1]
-
Suit: Chemically resistant coveralls (e.g., Tychem® C).
-
Gloves: Butyl Rubber or Viton® (High permeation resistance).
Operational Protocols & Engineering Controls
Workflow Logic: The "Clean-to-Dirty" Path
The following diagram illustrates the decision logic for handling this compound, ensuring containment is never breached.
Figure 1: Operational decision tree for handling sensitizing intermediates. Note the centralization of all steps within the Engineering Control (Fume Hood).
Step-by-Step Handling Procedures
A. Weighing & Transfer (The Critical Step)
-
Risk: Generation of invisible micro-dust containing the piperazine moiety.
-
Protocol:
-
Place the balance inside a certified chemical fume hood.
-
Use an antistatic gun on the weighing boat and spatula before use (piperazine derivatives are often static-prone).
-
Lay down a black surface mat (or dark paper) inside the hood. This provides visual contrast to detect white powder spills immediately.
-
After weighing, wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood.
-
B. Solubilization
-
Solvent Choice: Likely soluble in DMSO, Methanol, or dilute aqueous acid.
-
Exotherm Warning: Amine-based compounds can generate heat when mixed with acids. Add acid slowly to the amine solution, never the reverse, to prevent "bumping" and aerosolization.
Emergency Response & Spill Management
If a spill occurs, you must neutralize the chemical nature of the hazard (alkaline/amine) while preventing dust dispersion.
Figure 2: Spill response workflow emphasizing neutralization of the amine functionality.[1]
Neutralization Logic: Since the molecule contains a piperazine (base), a simple water wipe-up is insufficient.
-
Cover the spill with a generic absorbent (vermiculite or pads).
-
Mist (do not pour) a dilute weak acid solution (e.g., 5% Citric Acid or Sodium Bisulfate) over the absorbent. This converts the volatile/dusty free base into a non-volatile salt.
-
Collect as hazardous waste.
Waste Disposal & Deactivation
Disposal Classification:
-
RCRA Code (US): Not specifically listed, but default to D002 (Corrosive) if pH > 12.5, or dispose as Non-Halogenated Organic Waste .
-
European Waste Code (EWC): 07 05 04* (other organic solvents, washing liquids and mother liquors).
Deactivation Protocol (Glassware): Do not wash glassware directly in the open sink.
-
Rinse contaminated glassware with 5% Acetic Acid or Citric Acid inside the fume hood.
-
Collect this "first rinse" into the liquid organic waste container.
-
Proceed to standard detergent washing. Reasoning: This protonates the amine, making it water-soluble and less volatile, preventing drain contamination and worker exposure during washing.[1]
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine (CID 4837). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Piperazine - Registration Dossier. Retrieved from [Link]
-
-
Reference for handling methyl-substituted piperazine analogs.
-
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
-
Regulatory framework for air contaminants.[4]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
